Product packaging for pep2-EVKI(Cat. No.:)

pep2-EVKI

Cat. No.: B612429
M. Wt: 1326.5 g/mol
InChI Key: KGQYILLVACJAQP-XMCCVONBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Selective peptide inhibitor of GluR2 subunit (at the C-terminal PDZ site) binding to PICK1, which does not have an effect on binding of GluA2 to GRIP or ABP, and does not increase AMPA current amplitude or affect long term depression (LTD).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C62H95N13O19 B612429 pep2-EVKI

Properties

IUPAC Name

(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H95N13O19/c1-9-33(7)51(61(92)69-41(22-24-47(80)81)55(86)67-42(23-25-48(82)83)57(88)73-49(31(3)4)59(90)68-40(13-11-12-26-63)56(87)75-52(62(93)94)34(8)10-2)72-46(79)30-66-54(85)43(28-36-16-20-38(77)21-17-36)71-60(91)50(32(5)6)74-58(89)44(29-45(65)78)70-53(84)39(64)27-35-14-18-37(76)19-15-35/h14-21,31-34,39-44,49-52,76-77H,9-13,22-30,63-64H2,1-8H3,(H2,65,78)(H,66,85)(H,67,86)(H,68,90)(H,69,92)(H,70,84)(H,71,91)(H,72,79)(H,73,88)(H,74,89)(H,75,87)(H,80,81)(H,82,83)(H,93,94)/t33-,34-,39-,40-,41-,42-,43-,44-,49-,50-,51-,52-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQYILLVACJAQP-XMCCVONBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H95N13O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of pep2-EVKI in Synaptic Plasticity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide details the critical role of the synthetic peptide, pep2-EVKI, in the molecular mechanisms of synaptic plasticity. Primarily serving as a high-affinity inhibitor of the interaction between the AMPA receptor subunit GluA2 and the scaffolding protein PICK1 (Protein Interacting with C Kinase 1), this compound provides researchers with a powerful tool to dissect the intricate processes of AMPA receptor trafficking that underlie learning and memory. This document is intended for researchers, scientists, and drug development professionals in the fields of neuroscience and pharmacology.

Core Mechanism of Action: Disrupting the GluA2-PICK1 Axis

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamentally dependent on the regulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors at the postsynaptic membrane. The number and activity of these receptors determine the strength of the synaptic connection.

The key interaction targeted by this compound occurs between the C-terminal PDZ binding motif of the GluA2 subunit (-SVKI) and the PDZ domain of PICK1.[1] PICK1 is a crucial trafficking protein that regulates the internalization and synaptic localization of GluA2-containing AMPA receptors, a process vital for Long-Term Depression (LTD).[2][3]

This compound is a synthetic peptide with the sequence H-Tyr-Asn-Val-Tyr-Gly-Ile-Glu-Glu-Val-Lys-Ile-OH. It acts as a competitive inhibitor, selectively disrupting the binding of GluA2 to PICK1.[4][5] This disruption prevents the PICK1-mediated internalization of AMPA receptors, thereby modulating synaptic strength.

Signaling Pathway: GluA2-PICK1 Interaction in LTD

LTD_Pathway cluster_0 Postsynaptic Terminal NMDAR NMDA Receptor Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Activation PKC PKC Activation Ca_influx->PKC GluA2_S880 GluA2 (pS880) PKC->GluA2_S880 Phosphorylates PICK1 PICK1 GluA2_S880->PICK1 Enhances Binding Internalization AMPAR Internalization (LTD Expression) PICK1->Internalization Mediates pep2_EVKI This compound pep2_EVKI->PICK1 Inhibits Binding to GluA2

Caption: Signaling cascade for Long-Term Depression (LTD) involving PKC-mediated phosphorylation of GluA2, enhancing its binding to PICK1 and leading to AMPA receptor internalization. This compound competitively inhibits the GluA2-PICK1 interaction.

Quantitative Effects on Synaptic Plasticity

The primary utility of this compound and its analogs (e.g., pep2-SVKI) is in preventing the internalization of AMPA receptors, which has a direct and measurable impact on synaptic plasticity, particularly LTD.

Blockade of Long-Term Depression (LTD)

Studies utilizing intracellular infusion of peptides that disrupt the GluA2-PICK1 interaction demonstrate a robust blockade of LTD in hippocampal CA1 neurons. In a key study, when a peptide containing the GluA2 C-terminal sequence (pep2-SVKI) was infused into neurons via a patch pipette, it completely blocked the induction of LTD.[1] While control neurons (without the peptide) showed a significant depression of excitatory postsynaptic currents (EPSCs) following a low-frequency stimulation (LFS) protocol, the peptide-infused cells showed no such depression.

Effects on Basal Synaptic Transmission and LTP

Interestingly, disrupting the GluA2-PICK1 interaction does not appear to affect basal synaptic transmission in all neurons. In hippocampal CA1 neurons, infusion of pep2-SVKI caused an increase in AMPAR-mediated EPSC amplitude in only about one-third of untreated neurons.[1] However, in neurons that had previously undergone LTD, the peptide reliably reversed this depression, suggesting it promotes the reinsertion or stabilization of AMPA receptors at the synapse.[1]

While this compound's primary role is linked to LTD, its impact on Long-Term Potentiation (LTP) is less direct. The trafficking of GluA2-containing AMPA receptors is a component of the maintenance phase of LTP. By modulating the available pool of recyclable receptors, this compound can influence the dynamics of synaptic strengthening.

Table 1: Summary of Quantitative Effects of GluA2-PICK1 Disrupting Peptides

ParameterConditionPeptide EffectQuantitative Change (Illustrative)Reference
LTD Induction Hippocampal CA1 NeuronsBlockadeLTD reduced from ~40% depression to ~0%[1]
Basal Transmission Naive Hippocampal NeuronsPotentiation (in subset)~20-30% increase in EPSC amplitude in ~33% of cells[1]
Reversal of LTD Post-LTD Hippocampal NeuronsPotentiation / De-depressionReverses previously induced LTD, returning EPSC to baseline[1]

Note: Quantitative change is illustrative based on published findings; precise values vary by experiment.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the use of this compound or analogous peptides to study synaptic plasticity.

Whole-Cell Patch-Clamp Electrophysiology with Intracellular Peptide Infusion

This protocol is the gold standard for assessing the effect of intracellularly-acting agents like this compound on synaptic transmission and plasticity in individual neurons.

Objective: To measure the effect of this compound on LTD induction in hippocampal CA1 pyramidal neurons.

Materials:

  • Acute hippocampal slices (300-400 µm) from rats.

  • Artificial cerebrospinal fluid (aCSF), bubbled with 95% O₂/5% CO₂.

  • Intracellular (patch pipette) solution.

  • This compound (or analog like pep2-SVKI).

  • Patch-clamp amplifier, micromanipulators, and data acquisition system.

  • Bipolar stimulating electrode.

Methodology:

  • Slice Preparation: Prepare acute hippocampal slices using a vibratome in ice-cold, oxygenated slicing solution. Allow slices to recover in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour.[6]

  • Intracellular Solution Preparation: Prepare a standard K-Gluconate based intracellular solution. Dissolve this compound (or pep2-SVKI) directly into the intracellular solution at a final concentration typically ranging from 50-200 µM. A control solution without the peptide should also be prepared.

  • Recording Setup: Transfer a slice to the recording chamber on an upright microscope, continuously perfused with oxygenated aCSF.

  • Whole-Cell Recording: Visually identify a CA1 pyramidal neuron. Approach the neuron with a glass micropipette (3-7 MΩ resistance) filled with the peptide-containing intracellular solution. Establish a Giga-ohm seal and achieve whole-cell configuration.[7]

  • Peptide Infusion and Baseline: Allow the peptide to diffuse from the pipette into the cell for at least 15-20 minutes before starting baseline recordings to ensure adequate intracellular concentration.

  • Synaptic Stimulation: Place a stimulating electrode in the Schaffer collateral pathway to evoke EPSCs in the recorded neuron. Record a stable baseline of EPSCs for 10-20 minutes at a low frequency (e.g., 0.05 Hz).

  • LTD Induction: Induce LTD using a low-frequency stimulation (LFS) protocol, such as 900 pulses delivered at 1 Hz while holding the neuron at a depolarized potential (e.g., -40 mV).[8]

  • Post-LTD Recording: Continue recording EPSCs for 40-60 minutes post-LFS to determine the magnitude of depression.

  • Analysis: Compare the magnitude of LTD in cells infused with this compound to control cells infused with the standard intracellular solution. The EPSC slope or amplitude is normalized to the pre-LFS baseline.

Workflow: Patch-Clamp Experiment with Peptide Infusion

Patch_Clamp_Workflow Start Start Slice_Prep Prepare Acute Hippocampal Slices Start->Slice_Prep Pipette_Fill Fill Patch Pipette with Intracellular Solution (+/- this compound) Slice_Prep->Pipette_Fill Whole_Cell Achieve Whole-Cell Configuration on CA1 Neuron Pipette_Fill->Whole_Cell Infusion Allow Peptide Infusion (15-20 min) Whole_Cell->Infusion Baseline Record Stable Baseline EPSCs Infusion->Baseline LTD_Induction Apply LTD Induction Protocol (LFS) Baseline->LTD_Induction Post_LTD Record Post-LFS for 40-60 min LTD_Induction->Post_LTD Analysis Analyze and Compare LTD Magnitude Post_LTD->Analysis End End Analysis->End

Caption: Workflow for a whole-cell patch-clamp experiment to test the effect of intracellularly infused this compound on Long-Term Depression (LTD).

Co-Immunoprecipitation Assay for GluA2-PICK1 Binding

This biochemical assay is used to confirm that this compound physically disrupts the interaction between GluA2 and PICK1 in a cellular context.

Objective: To determine if this compound reduces the amount of GluA2 that co-immunoprecipitates with PICK1 from neuronal lysates.

Materials:

  • Cultured hippocampal neurons or hippocampal tissue lysate.

  • Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).

  • Anti-PICK1 antibody for immunoprecipitation.

  • Protein A/G agarose beads.

  • Anti-GluA2 and Anti-PICK1 antibodies for Western blotting.

  • This compound and a control (scrambled) peptide.

Methodology:

  • Cell Treatment: Treat cultured neurons with a cell-permeable version of this compound or a control peptide for a specified duration before lysis. Alternatively, add the peptide directly to the tissue lysate.

  • Lysis: Harvest cells or tissue in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant.

  • Immunoprecipitation: Pre-clear the lysate with protein A/G beads. Incubate the pre-cleared lysate with an anti-PICK1 antibody overnight at 4°C.

  • Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the PICK1-containing protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against GluA2 and PICK1.

  • Analysis: Quantify the band intensity for GluA2 in the this compound treated sample versus the control sample. A reduction in the GluA2 signal in the this compound lane indicates that the peptide successfully disrupted the GluA2-PICK1 interaction.

Conclusion and Future Directions

The peptide this compound is a specific and potent tool for investigating the role of AMPA receptor trafficking in synaptic plasticity. By disrupting the crucial interaction between the GluA2 subunit and the scaffolding protein PICK1, it effectively blocks the machinery responsible for certain forms of Long-Term Depression. The detailed protocols provided herein offer a framework for utilizing this compound to further elucidate the molecular underpinnings of learning and memory.

Future research may focus on developing more drug-like small molecules that mimic the action of this compound. Such compounds could have therapeutic potential for neurological and psychiatric disorders where AMPA receptor dysregulation is implicated, including cognitive decline and addiction. The continued use of this compound in basic research will be invaluable for validating these new therapeutic targets and understanding the dynamic regulation of the synapse.

References

An In-depth Technical Guide to pep2-EVKI and its Modulation of the AMPA Receptor GluA2 Subunit

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the synthetic peptide pep2-EVKI and its interaction with the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit GluA2. It is intended for researchers, scientists, and drug development professionals working in neuroscience and pharmacology. This document details the molecular mechanisms underlying the role of GluA2 in synaptic plasticity, the function of its interacting partner PICK1, and the specific inhibitory action of this compound. We present quantitative data on the peptide's effects, detailed protocols for key experimental validations, and visual diagrams of the associated signaling pathways and experimental workflows to facilitate a deeper understanding of this important molecular tool.

Introduction: The AMPA Receptor and the Critical Role of the GluA2 Subunit

Structure and Function of AMPA Receptors

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS).[1] These receptors are tetrameric complexes assembled from four different subunits: GluA1, GluA2, GluA3, and GluA4. The specific combination of these subunits within a receptor determines its functional properties, including ion permeability, kinetics, and trafficking within the neuron.[2][3] Their rapid response to glutamate is fundamental for synaptic transmission and plasticity, the cellular basis for learning and memory.[1]

The GluA2 Subunit: A Gatekeeper for Calcium Permeability

The GluA2 subunit plays a unique and critical role in AMPA receptor function.[2] A post-transcriptional modification process known as RNA editing changes a single amino acid in the GluA2 mRNA, converting a glutamine (Q) codon to an arginine (R) codon.[2][3][4] This Q/R editing site is located within the pore-lining region of the ion channel.[1] The presence of the positively charged arginine residue in the edited GluA2(R) subunit renders the AMPA receptor impermeable to calcium ions (Ca²+).[1][3][4] Consequently, AMPA receptors containing the edited GluA2 subunit primarily conduct sodium (Na⁺) and potassium (K⁺) ions.[1] Receptors lacking the GluA2 subunit or containing the unedited GluA2(Q) form are permeable to Ca²⁺.[3][4] As almost all GluA2 subunits in the CNS are in the edited form, the inclusion of GluA2 is the principal determinant of AMPA receptor Ca²⁺ permeability.[1] This regulation of calcium influx is vital for preventing excitotoxicity and for modulating synaptic plasticity.[2][4]

The GluA2 Interactome: Focus on PICK1

The trafficking and synaptic localization of AMPA receptors are tightly regulated by interactions between the C-terminal tails of their subunits and various intracellular scaffolding and signaling proteins. The C-terminus of the GluA2 subunit is particularly important, as it contains a PDZ (Postsynaptic density-95/Discs large/Zonula occludens-1) domain-binding motif.

PDZ Domain Interactions and Receptor Trafficking

PDZ domains are common structural motifs that mediate protein-protein interactions, often by binding to specific short amino acid sequences at the C-termini of target proteins. For GluA2, its C-terminus interacts with several PDZ domain-containing proteins, including GRIP1 (Glutamate Receptor Interacting Protein 1), ABP (AMPA-Binding Protein), and PICK1 (Protein Interacting with C Kinase 1).[5][6] These interactions are crucial for the stabilization, insertion, and removal of AMPA receptors at the synapse.

PICK1 and its Role in AMPA Receptor Internalization and LTD

PICK1 is a key regulator of AMPA receptor endocytosis, a process central to the expression of long-term depression (LTD), a form of synaptic plasticity characterized by a persistent decrease in synaptic strength.[6][7] The induction of LTD can trigger signaling cascades, often involving Protein Kinase C (PKC), that promote the binding of PICK1 to the C-terminus of GluA2.[7][8] This interaction is a critical step for the internalization of GluA2-containing AMPA receptors from the synaptic membrane, thereby reducing the number of postsynaptic receptors and weakening the synapse.[6][7]

This compound: A Targeted Peptide Inhibitor

Design and Mechanism of Action

This compound is a synthetic inhibitor peptide with the amino acid sequence YNVYGIEEVKI.[9] This sequence mimics the C-terminal PDZ-binding motif of the GluA2 subunit. By acting as a competitive antagonist, this compound selectively disrupts the interaction between the GluA2 C-terminus and the PDZ domain of PICK1.[5][10][11] This targeted disruption prevents PICK1 from mediating the internalization of GluA2-containing AMPA receptors.

Specificity and Effects on Synaptic Function

The inhibitory action of this compound is highly specific. It has been shown to block the GluA2-PICK1 interaction without affecting the binding of GluA2 to other PDZ proteins like GRIP or ABP.[5][10] By preventing the constitutive and activity-induced internalization of AMPA receptors, intracellular application of this compound has been demonstrated to increase basal synaptic strength and inhibit the expression of LTD in the hippocampus.[5][7]

Signaling Pathways Modulated by this compound

The PKC-Dependent Regulation of the GluA2-PICK1 Interaction

The interaction between GluA2 and its PDZ-binding partners is a dynamic process regulated by phosphorylation. Phosphorylation of serine-880 (S880) within the GluA2 C-terminus by PKC has been shown to decrease its affinity for GRIP1/ABP and increase its affinity for PICK1.[7] This phosphorylation-dependent switch is a key molecular event during LTD, promoting the PICK1-mediated internalization of AMPA receptors. This compound intervenes in this pathway by competitively binding to PICK1, thereby uncoupling the upstream PKC signal from the downstream effect of receptor endocytosis.

Visualizing the Mechanism: Signaling Diagram

The following diagram illustrates the signaling pathway leading to GluA2 internalization and the point of intervention for this compound.

GluA2_Internalization_Pathway AMPAR GluA2-containing AMPA Receptor GRIP GRIP/ABP AMPAR->GRIP Stabilizes at Synapse PICK1_mem PICK1 AMPAR->PICK1_mem GRIP->AMPAR Dissociates Endocytosis Clathrin-mediated Endocytosis PICK1_mem->Endocytosis Recruits Machinery LTD_induction LTD Induction (e.g., mGluR activation) PKC PKC LTD_induction->PKC Activates PKC->AMPAR Phosphorylates S880 pep2_EVKI This compound pep2_EVKI->PICK1_mem Competitively Binds & Blocks CoIP_Workflow start Prepare Cell Lysate preclear Pre-clear Lysate with Protein A/G Beads start->preclear peptide_inc Incubate with Peptides (Control vs. This compound) preclear->peptide_inc add_ab Add Primary Antibody (e.g., anti-PICK1) peptide_inc->add_ab pull_down Add Protein A/G Beads (Pull-down) add_ab->pull_down wash Wash Beads (3-5x) pull_down->wash elute Elute Proteins wash->elute analysis Analyze by Western Blot (Probe for GluA2) elute->analysis end Quantify Interaction analysis->end Electrophys_Workflow start Prepare Hippocampal Slice patch Obtain Whole-Cell Patch on CA1 Neuron (Internal solution with peptide) start->patch baseline Record Stable Baseline (20 min) patch->baseline ltd_induce Induce LTD (Low-Frequency Stimulation) baseline->ltd_induce record_post Record Post-LFS (40-60 min) ltd_induce->record_post analyze Analyze EPSC Amplitude record_post->analyze end Quantify LTD Magnitude analyze->end

References

Technical Guide: The Role of pep2-EVKI in Elucidating the Molecular Prerequisites of Long-Term Depression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitor peptide pep2-EVKI and its application in the study of synaptic plasticity, with a specific focus on its role concerning long-term depression (LTD). Contrary to potential misconceptions, this compound is not a tool for inducing or modulating LTD, but rather a highly specific inhibitor used to investigate the necessity of the GluA2-PICK1 signaling pathway in the induction of this form of synaptic plasticity.

Introduction to this compound

This compound is a synthetic inhibitor peptide designed to selectively disrupt the interaction between the C-terminal PDZ binding motif of the AMPA receptor subunit GluA2 and the PDZ domain of the Protein Interacting with C Kinase 1 (PICK1).[1][2][3] This interaction is a critical step in the trafficking of GluA2-containing AMPA receptors, which plays a significant role in various forms of synaptic plasticity.

Molecular Profile of this compound:

PropertyValue
Sequence YNVYGIEEVKI
Molecular Weight 1326.51 g/mol
Formula C62H95N13O19
Target GluA2-PICK1 Interaction
Primary Effect Inhibition of GluA2 binding to PICK1

The GluA2-PICK1 Interaction in Synaptic Plasticity

The interaction between the GluA2 subunit of AMPA receptors and the scaffolding protein PICK1 is a key regulatory point in synaptic strength. PICK1 is involved in the internalization and trafficking of AMPA receptors, processes that are fundamental to both long-term potentiation (LTP) and long-term depression (LTD).[2][3][4][5] The C-terminal domain of GluA2 has been identified as both necessary and sufficient for driving NMDA receptor-dependent LTD.[1][6][7] The binding of PICK1 to this domain is a crucial step in the endocytosis of GluA2-containing AMPA receptors, a hallmark of LTD expression.[8][9][10][11]

This compound and its Effect on Long-Term Depression

The primary finding from multiple studies is that this compound, by design, inhibits a key molecular step required for the induction of LTD. Consequently, the application of this compound has been shown to prevent or block NMDAR-dependent LTD.[3][4][5] Therefore, it is a tool for investigating the molecular underpinnings of LTD, specifically the role of the GluA2-PICK1 pathway, rather than for studying the dynamics of LTD itself.

It is important to note that while the majority of evidence points to the blockade of LTD by inhibitors of the GluA2-PICK1 interaction, some studies have indicated that this effect may not be universal across all experimental conditions.[12] One study in GluA2 knockout mice found that a similar peptide, pepEVKI, could still inhibit NMDAR-LTD, suggesting that PICK1 may have other roles in LTD beyond its interaction with GluA2.[12]

Experimental Protocols for Using this compound in LTD Research

The following protocols are designed to use this compound as a tool to dissect the involvement of the GluA2-PICK1 pathway in LTD.

4.1. In Vitro Electrophysiology in Hippocampal Slices

  • Objective: To determine if LTD induction in a specific neuronal pathway is dependent on the GluA2-PICK1 interaction.

  • Preparation: Prepare acute hippocampal slices from rodents as per standard laboratory procedures.

  • Recording: Obtain stable whole-cell patch-clamp recordings from CA1 pyramidal neurons or extracellular field potential recordings in the stratum radiatum.

  • Baseline: Record baseline synaptic transmission (EPSCs or fEPSPs) for 10-20 minutes.

  • Application of this compound: Perfuse the slices with ACSF containing this compound (typical concentration range: 1-5 µM) for a pre-incubation period of 20-30 minutes. A control group should be perfused with ACSF containing a scrambled control peptide.

  • LTD Induction: Induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 1 Hz stimulation for 15 minutes).

  • Post-Induction Recording: Record synaptic transmission for at least 60 minutes post-LTD induction.

  • Analysis: Compare the magnitude of LTD in the this compound-treated group with the control group. A significant reduction in the magnitude of LTD in the presence of this compound indicates a dependence on the GluA2-PICK1 interaction.

4.2. Biochemical Pull-down Assay

  • Objective: To confirm the inhibitory action of this compound on the GluA2-PICK1 interaction in your tissue of interest.

  • Preparation: Homogenize brain tissue (e.g., hippocampus) and prepare synaptosomal fractions.

  • Incubation: Incubate the synaptosomal lysates with this compound or a control peptide.

  • Immunoprecipitation: Use an antibody against PICK1 to pull down PICK1 and its interacting proteins.

  • Western Blotting: Perform SDS-PAGE and Western blotting on the immunoprecipitated samples. Probe the blot with an antibody against GluA2.

  • Analysis: A reduced amount of GluA2 in the sample incubated with this compound compared to the control indicates that the peptide successfully disrupted the GluA2-PICK1 interaction.

Signaling Pathways and the Action of this compound

The following diagrams illustrate the signaling pathways involved in LTD and the specific point of intervention for this compound.

LTD_pathway cluster_extracellular Extracellular cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDAR NMDAR Glutamate->NMDAR Ca2+ Ca2+ NMDAR->Ca2+ Influx AMPAR AMPAR GluA2 GluA2 AMPAR->GluA2 PICK1 PICK1 GluA2->PICK1 Binds Calcineurin Calcineurin Ca2+->Calcineurin Activates PP1 PP1 Calcineurin->PP1 Activates PP1->AMPAR Dephosphorylates Endocytosis Endocytosis PICK1->Endocytosis Promotes pep2_EVKI pep2_EVKI pep2_EVKI->GluA2 Blocks Binding

Caption: Signaling pathway for NMDAR-dependent LTD, showing the site of action for this compound.

Caption: Experimental workflow comparing LTD induction in control versus this compound treated groups.

Quantitative Data Summary

While specific quantitative data on the efficacy of this compound can vary between studies and experimental models, the general finding is a significant reduction in LTD magnitude.

Experimental ParadigmTypical Result with this compoundReference
Hippocampal Schaffer Collateral-CA1 LTDSignificant reduction or complete block of LTD[3][4][5]
Cerebellar LTDInhibition of LTD[3]

Note: Researchers should always perform dose-response curves to determine the optimal concentration of this compound for their specific experimental setup.

Conclusion: A Tool for Dissection, Not for General Study

This compound is a powerful and specific tool for molecular dissection in the field of synaptic plasticity. Its utility in the context of long-term depression is not as an agent to induce or study the characteristics of LTD, but as a precise inhibitor to probe the necessity of the GluA2-PICK1 interaction for the induction of LTD. For researchers and drug development professionals, understanding this distinction is critical for the design of meaningful experiments and the correct interpretation of their results. The use of this compound can definitively establish whether a particular form of synaptic depression relies on this specific AMPA receptor trafficking pathway, thereby providing valuable insights into the underlying molecular mechanisms of synaptic plasticity.

References

Biophysical Properties of pep2-EVKI: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

pep2-EVKI is a synthetic peptide that has garnered significant interest in neuroscience research due to its specific molecular action. It functions as a selective inhibitor of the interaction between the Protein Interacting with C Kinase 1 (PICK1) and the GluA2 subunit of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This technical guide provides a comprehensive overview of the biophysical properties of this compound, its mechanism of action, and the experimental protocols used for its characterization.

Core Biophysical Properties

This compound is a linear peptide with the amino acid sequence Tyr-Asn-Val-Tyr-Gly-Ile-Glu-Glu-Val-Lys-Ile (YNVYGIEEVKI). Its primary function is to selectively disrupt the binding of the C-terminal PDZ binding motif of the GluA2 subunit of the AMPA receptor to the PDZ domain of PICK1.[1] This selective inhibition is crucial for studying the role of the PICK1-GluA2 interaction in cellular processes, particularly in the context of synaptic plasticity.[2][3] Unlike other peptides such as pep2-SVKI, this compound does not interfere with the binding of GluA2 to other PDZ domain-containing proteins like GRIP (Glutamate Receptor Interacting Protein) or ABP (AMPA Receptor Binding Protein).[1] This specificity makes it a valuable tool for dissecting the precise role of PICK1 in AMPA receptor trafficking.

Quantitative Data Summary
Inhibitor NameInhibitor TypeTargetBinding Affinity (Ki)Reference
FSC231Small MoleculePICK1 PDZ Domain~10.1 μM[4]
Tat-P4-(C5)2Bivalent PeptidePICK1 PDZ Domain~2 nM[5]

Mechanism of Action and Signaling Pathway

The interaction between PICK1 and the GluA2 subunit of AMPA receptors is a critical regulatory step in synaptic plasticity, particularly in processes like long-term depression (LTD) and long-term potentiation (LTP). PICK1 is a scaffolding protein that, through its PDZ domain, binds to the C-terminus of GluA2. This interaction is implicated in the internalization and intracellular trafficking of GluA2-containing AMPA receptors.[6]

By competitively inhibiting the PICK1-GluA2 interaction, this compound modulates the surface expression of AMPA receptors. This interference can prevent the internalization of GluA2-containing AMPA receptors, thereby influencing synaptic strength.

The signaling pathway involving the PICK1-GluA2 interaction and its modulation by this compound can be visualized as follows:

PICK1_GluA2_Signaling cluster_membrane Postsynaptic Membrane AMPAR AMPAR (GluA2-containing) PICK1 PICK1 AMPAR->PICK1 Binds to C-terminus Endocytosis Endocytosis & Intracellular Trafficking PICK1->Endocytosis Promotes pep2_EVKI This compound pep2_EVKI->PICK1 Inhibits binding to GluA2

Signaling pathway of PICK1-GluA2 interaction and its inhibition by this compound.

Experimental Protocols

The characterization of this compound and its interaction with PICK1 involves various biophysical and cell-based assays. Below are detailed methodologies for key experiments.

Peptide Synthesis and Purification

Objective: To produce high-purity this compound peptide for use in subsequent experiments.

Protocol:

  • Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized on a solid support resin, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[7][8]

    • The C-terminal amino acid (Isoleucine) is first attached to the resin.

    • Subsequent amino acids are added sequentially, with the Fmoc protecting group being removed from the N-terminus of the growing peptide chain before the addition of the next amino acid.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

    • A C18 column is typically used with a gradient of acetonitrile in water, both containing a small amount of TFA.

    • Fractions are collected and analyzed for purity, often by mass spectrometry.

  • Lyophilization: The pure peptide fractions are pooled and lyophilized to obtain a stable powder.

Pull-Down Assay

Objective: To qualitatively or semi-quantitatively assess the inhibition of the PICK1-GluA2 interaction by this compound.

Protocol:

  • Bait Protein Immobilization: A fusion protein of Glutathione S-transferase (GST) and the C-terminal tail of GluA2 (GST-GluA2-C-tail) is expressed and purified. This "bait" protein is then immobilized on glutathione-agarose beads.

  • Prey Protein Preparation: The "prey" protein, in this case, PICK1, is prepared from cell lysates or as a purified recombinant protein.

  • Incubation: The immobilized GST-GluA2-C-tail beads are incubated with the PICK1-containing solution in the presence and absence of varying concentrations of this compound.

  • Washing: The beads are washed several times with a suitable buffer to remove non-specific binding proteins.

  • Elution and Detection: The bound proteins are eluted from the beads, separated by SDS-PAGE, and the presence of PICK1 is detected by Western blotting using a PICK1-specific antibody.[10][11][12][13] A reduction in the amount of pulled-down PICK1 in the presence of this compound indicates inhibition of the interaction.

Pull_Down_Workflow cluster_prep Preparation Bait Immobilize GST-GluA2-C-tail (Bait) on beads Incubate Incubate Bait, Prey, and Inhibitor Bait->Incubate Prey Prepare PICK1 (Prey) solution Prey->Incubate Inhibitor Prepare this compound (Inhibitor) solutions Inhibitor->Incubate Wash Wash beads to remove non-specific binding Incubate->Wash Elute Elute bound proteins Wash->Elute Detect Analyze by SDS-PAGE and Western Blot Elute->Detect

Workflow for a pull-down assay to test this compound inhibition.

Conclusion

This compound is a powerful and selective tool for investigating the role of the PICK1-GluA2 interaction in neuronal function. Its specificity allows for targeted studies of AMPA receptor trafficking and synaptic plasticity. While quantitative binding data remains to be fully elucidated in publicly accessible literature, the qualitative evidence for its inhibitory action is robust. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, and functional characterization of this important research peptide. Further biophysical studies, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), would be invaluable in providing precise quantitative measures of its binding affinity and thermodynamic properties.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of pep2-EVKI

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

pep2-EVKI is a synthetic peptide inhibitor that selectively disrupts the interaction between the protein interacting with C kinase 1 (PICK1) and the AMPA receptor subunit GluA2 at its C-terminal PDZ binding motif.[1][2][3] This interaction is a crucial component of synaptic plasticity, and its modulation has been implicated in various neurological and psychiatric disorders. These application notes provide a comprehensive overview and a generalized protocol for the in vivo administration of this compound to facilitate preclinical research.

Mechanism of Action:

This compound functions by competitively inhibiting the binding of the GluA2 subunit of AMPA receptors to the PDZ domain of PICK1.[1][2][3] This disruption prevents the internalization and trafficking of GluA2-containing AMPA receptors, thereby modulating synaptic strength. The specificity of this compound for the PICK1-GluA2 interaction, without affecting GluA2's binding to other proteins like GRIP or ABP, makes it a valuable tool for dissecting specific signaling pathways.[1][2]

Signaling Pathway of this compound Action

The following diagram illustrates the molecular interaction targeted by this compound.

pep2_EVKI_pathway cluster_cytosol Cytosol GluA2 GluA2-containing AMPA Receptor PICK1 PICK1 PICK1->GluA2 Binds to C-terminus pep2_EVKI This compound pep2_EVKI->PICK1 Inhibits

Caption: Mechanism of this compound inhibition.

Experimental Protocols

The following is a generalized protocol for the in vivo administration of this compound. Researchers should note that specific parameters such as dosage, administration route, and frequency will require optimization based on the animal model and research question.

1. Peptide Reconstitution

  • Material: this compound peptide (lyophilized powder)

  • Reconstitution Buffer: Sterile, pyrogen-free phosphate-buffered saline (PBS) at pH 7.4 is recommended. For enhanced solubility, sonication may be required.[2]

  • Procedure:

    • Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.

    • Add the calculated volume of sterile PBS to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

    • Gently vortex or sonicate to ensure complete dissolution.

    • Store the reconstituted peptide solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.

2. Animal Model and Administration Route

The choice of animal model and administration route is critical and depends on the target tissue and experimental goals. Based on studies with other PICK1 inhibitors, the following routes are suggested for consideration:

  • Intracerebroventricular (ICV) Injection: For targeting the entire brain.

  • Intrathecal (i.t.) Injection: For targeting the spinal cord, particularly relevant for pain studies.[1][4]

  • Direct Brain Parenchymal Injection: For targeting specific brain nuclei, such as the nucleus accumbens or ventral tegmental area.[2]

Considerations for Peptide Stability:

Standard peptides can have short half-lives in vivo. For prolonged studies, consider using modified versions of the peptide, such as those conjugated to a cell-penetrating peptide (e.g., Tat) to enhance stability and cellular uptake.[1][4]

3. Experimental Workflow for In Vivo Administration

The diagram below outlines a typical workflow for an in vivo study using this compound.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration A Reconstitute this compound E Administer Peptide/Vehicle (e.g., ICV, i.t.) A->E B Prepare Vehicle Control B->E C Animal Acclimatization D Randomize into Groups (this compound vs. Vehicle) C->D D->E F Behavioral Testing E->F G Tissue Collection F->G H Biochemical/Histological Analysis G->H

Caption: Generalized experimental workflow.

4. Suggested Pilot Study for Dosage Determination

A pilot study is essential to determine the optimal dose of this compound for your specific model and experimental paradigm.

  • Groups:

    • Vehicle control

    • Low dose this compound (e.g., 1 µg)

    • Medium dose this compound (e.g., 5 µg)

    • High dose this compound (e.g., 10 µg)

  • Procedure:

    • Administer the single doses to different groups of animals.

    • Monitor for any adverse effects.

    • Assess a relevant biological or behavioral endpoint at a predetermined time point post-injection.

    • Based on the results, select the optimal dose for subsequent experiments.

Data Presentation

Quantitative data from in vivo studies should be systematically recorded and presented. The following table provides a template for summarizing key experimental parameters and results.

Experimental Group Dose of this compound Administration Route N (animals) Behavioral Outcome (e.g., Paw Withdrawal Threshold (g)) Target Engagement (e.g., % Reduction in PICK1-GluA2 Co-immunoprecipitation)
Vehicle Control0 µgIntrathecal104.5 ± 0.50%
This compound5 µgIntrathecal108.2 ± 0.745% ± 5%
This compound10 µgIntrathecal1010.1 ± 0.970% ± 8%

*Note: The data presented in this table is hypothetical and for illustrative purposes only. Researchers should replace it with their own experimental findings.

Conclusion

This compound is a powerful research tool for investigating the role of the PICK1-GluA2 interaction in synaptic function and dysfunction. The protocols and guidelines provided here offer a starting point for designing and conducting in vivo experiments. Careful optimization of experimental parameters is crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols: Determining the Optimal Concentration of pep2-EVKI for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

pep2-EVKI is a synthetic peptide inhibitor that selectively disrupts the interaction between the C-terminus of the AMPA receptor subunit GluA2 and the PDZ domain of Protein Interacting with C Kinase 1 (PICK1). This interaction is a critical regulatory step in the trafficking of AMPA receptors, playing a significant role in synaptic plasticity, including long-term depression (LTD). The targeted disruption of the GluA2-PICK1 interaction by this compound makes it a valuable tool for neuroscience research and a potential therapeutic lead. This document provides detailed application notes and protocols for determining the optimal concentration of this compound for use in various cell culture systems.

Mechanism of Action

This compound is a cell-permeable peptide that mimics the C-terminal sequence of the GluA2 subunit of the AMPA receptor, with a key substitution of serine with glutamic acid to mimic phosphorylation at Ser-880. This modification enhances its binding affinity for PICK1, thereby competitively inhibiting the binding of endogenous GluA2 to PICK1. This disruption prevents the internalization of GluA2-containing AMPA receptors, affecting synaptic strength and plasticity.

Signaling Pathway

The diagram below illustrates the signaling pathway involving the AMPA receptor subunit GluA2, PICK1, and the inhibitory action of this compound. Under conditions that promote long-term depression (LTD), such as NMDA receptor activation, GluA2-containing AMPA receptors are internalized from the synaptic membrane. This process is mediated by the interaction of the C-terminus of GluA2 with the PDZ domain of PICK1. This compound acts as a competitive inhibitor, binding to the PDZ domain of PICK1 and preventing its interaction with GluA2. This inhibition blocks the internalization of AMPA receptors, thereby inhibiting the induction of LTD.

pep2_EVKI_Signaling_Pathway cluster_membrane Postsynaptic Membrane cluster_cytosol Cytosol AMPAR AMPAR (GluA2 subunit) Internalized_AMPAR Internalized AMPAR AMPAR->Internalized_AMPAR NMDAR NMDAR PICK1 PICK1 NMDAR->PICK1 Activation PICK1->AMPAR Binds to GluA2 C-terminus pep2_EVKI This compound pep2_EVKI->PICK1 Inhibits Binding

Caption: Signaling pathway of this compound action.

Quantitative Data Summary

The optimal concentration of this compound is highly dependent on the cell type, experimental conditions, and desired biological endpoint. The following table summarizes reported concentrations from the literature for specific applications. It is crucial to note that these are starting points, and empirical determination of the optimal concentration for your specific system is highly recommended.

ApplicationCell/Tissue TypeReported Concentration RangeReference
Inhibition of LTDHippocampal Slices1-10 µM[1][2]
Attenuation of Cocaine SeekingIn vivo (Nucleus Accumbens)Not directly applicable to cell culture[3]
Reduction of AMPA Receptor Surface ExpressionCultured Hippocampal NeuronsNot explicitly stated, peptide infusion[4]

Note: Direct IC50 or EC50 values for this compound in specific cell lines are not widely reported in the literature. Therefore, a dose-response experiment is essential.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Experiment

This protocol outlines the steps to determine the effective concentration range of this compound for inhibiting the PICK1-GluA2 interaction in your cell culture model. The readout for this experiment will depend on the specific biological question and available assays (e.g., measuring AMPA receptor internalization, or a downstream functional effect like changes in synaptic currents).

Materials:

  • This compound peptide

  • Control peptide (e.g., a scrambled version of this compound)

  • Your cell culture system (e.g., primary hippocampal neurons, neuronal cell line)

  • Cell culture medium and supplements

  • Reagents for your chosen readout assay (e.g., antibodies for immunocytochemistry, electrophysiology rig)

  • Multi-well plates

Procedure:

  • Cell Plating: Plate your cells at a suitable density in multi-well plates and allow them to adhere and mature according to your standard protocol.

  • Peptide Preparation: Prepare a stock solution of this compound and the control peptide in a suitable solvent (e.g., sterile water or PBS). Further dilute the peptides in cell culture medium to a range of concentrations. A typical starting range could be from 0.1 µM to 50 µM (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM).

  • Treatment: Replace the culture medium with the medium containing the different concentrations of this compound or the control peptide. Include a vehicle-only control.

  • Incubation: Incubate the cells for a predetermined period. The incubation time will depend on the kinetics of the biological process you are studying (e.g., 30 minutes to a few hours for acute effects on receptor trafficking).

  • Induction of Biological Response (if applicable): If you are studying the inhibition of a specific process like LTD, induce this process according to your established protocol (e.g., using NMDA).

  • Readout: Perform your chosen assay to measure the effect of this compound. This could be:

    • Immunocytochemistry: Fix the cells and stain for surface-expressed GluA2 to quantify changes in receptor internalization.

    • Biochemical Assay: Perform co-immunoprecipitation of PICK1 and GluA2 to measure the disruption of their interaction.

    • Electrophysiology: Record synaptic currents to measure functional changes.

  • Data Analysis: Plot the measured response as a function of the this compound concentration. Determine the concentration that gives the desired level of inhibition (e.g., EC50).

Logical_Relationship Concentration This compound Concentration Efficacy Inhibitory Efficacy Concentration->Efficacy Increases with Cytotoxicity Cytotoxicity Concentration->Cytotoxicity May increase at high concentrations Optimal_Concentration Optimal Concentration Efficacy->Optimal_Concentration Maximizes Cytotoxicity->Optimal_Concentration Minimizes

References

Application Notes and Protocols for pep2-EVKI Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and storage of the pep2-EVKI peptide, a known inhibitor of Protein Interacting with C Kinase 1 (PICK1) interactions. Adherence to these guidelines is crucial for maintaining the peptide's stability and biological activity in research applications.

Peptide Characteristics

Name: this compound Sequence: Tyr-Asn-Val-Tyr-Gly-Ile-Glu-Glu-Val-Lys-Ile Molecular Formula: C₆₃H₉₇N₁₁O₁₈ Appearance: Lyophilized white powder

The this compound peptide is a valuable tool for studying the role of PICK1 in cellular processes, including AMPA receptor trafficking.[1] Proper handling and storage are essential to ensure the reliability and reproducibility of experimental results.

Dissolution Protocol

The solubility of a peptide is primarily determined by its amino acid composition and overall charge. The this compound sequence (YNVYGIEEVKI) contains two acidic residues (Glutamic acid - E) and one basic residue (Lysine - K). To determine the appropriate solvent, the net charge of the peptide at a neutral pH should be considered.

Calculating the Net Charge of this compound at pH 7:

  • Acidic residues (Asp, Glu): -1 charge each (2 x -1 = -2)

  • Basic residues (Lys, Arg, His): +1 charge each (1 x +1 = +1)

  • N-terminus: +1 charge

  • C-terminus: -1 charge

Estimated Net Charge: (-2) + (+1) + (+1) + (-1) = -1

Since the peptide has a net negative charge, it is considered acidic and should be dissolved in a slightly basic buffer.

Recommended Solvents and Procedure:

It is always recommended to test the solubility with a small amount of the peptide before dissolving the entire sample.[2][3]

Table 1: Recommended Solvents for this compound Dissolution

Solvent TypeRecommended SolventConcentrationNotes
Primary Sterile, deionized water-The peptide may be soluble in water due to the presence of charged residues. Always try this first.
Secondary Phosphate-Buffered Saline (PBS)1X, pH 7.4A common buffer for biological experiments. The slightly basic pH will aid dissolution.
Tertiary 10% Ammonium Bicarbonate-If the peptide is not soluble in water or PBS, a weak basic solution can be used. Lyophilize to remove after dissolution if necessary.
Alternative DMSO<10% in final solutionFor highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used initially, followed by dilution with an aqueous buffer.[4][5][6]
Experimental Protocol for Reconstitution:
  • Equilibrate: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation of moisture.[7][8]

  • Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[9][10]

  • Add Solvent: Carefully add the desired amount of the recommended solvent (e.g., sterile water or 1X PBS) to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Gentle Mixing: Gently swirl or vortex the vial to dissolve the peptide.[9][11] Avoid vigorous shaking, which can cause aggregation.[8][11] Sonication may be used sparingly to aid dissolution if needed.[2]

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates. If particulates remain, the solution can be filtered through a 0.22 µm sterile filter.[11]

G cluster_workflow Peptide Dissolution Workflow start Start: Lyophilized this compound equilibrate Equilibrate vial to room temperature start->equilibrate centrifuge Centrifuge vial to pellet powder equilibrate->centrifuge add_solvent Add recommended solvent (e.g., sterile water, PBS) centrifuge->add_solvent mix Gently mix (vortex/swirl) add_solvent->mix inspect Visually inspect for complete dissolution mix->inspect ready Peptide solution ready for use or storage inspect->ready G cluster_pathway Simplified PICK1 Signaling Pathway Inhibition by this compound AMPAR AMPA Receptor PICK1 PICK1 AMPAR->PICK1 binds Internalization AMPA Receptor Internalization PICK1->Internalization promotes pep2_EVKI This compound pep2_EVKI->PICK1 inhibits binding Synaptic_Strength Decreased Synaptic Strength Internalization->Synaptic_Strength leads to

References

Application Notes and Protocols for Cell-Permeable Peptides: pep2-EVKI and pep2-(KLAKLAK)2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental setups for two distinct peptide-based research tools: a hypothetical cell-permeable version of the PICK1 inhibitor, pep2-EVKI, for neuroscience applications, and the cell-penetrating peptide pep2 conjugated to the pro-apoptotic peptide (KLAKLAK)2 for cancer research.

Part 1: Cell-Permeable this compound for Intracellular Inhibition of PICK1

Application Note

The peptide this compound, with the sequence YNVYGIEEVKI, is a known inhibitor of the interaction between the PDZ domain of Protein Interacting with C Kinase 1 (PICK1) and the C-terminus of the AMPA receptor subunit GluA2.[1][2] This interaction is crucial for the trafficking of AMPA receptors and plays a significant role in synaptic plasticity, including long-term depression (LTD) and long-term potentiation (LTP).[2][3] To study the intracellular roles of the PICK1-GluA2 interaction, this compound must be rendered cell-permeable. This can be achieved by conjugating it to a cell-penetrating peptide (CPP), such as the TAT peptide (YGRKKRRQRRR). The resulting fusion peptide, TAT-pep2-EVKI, can traverse the cell membrane to inhibit the PICK1-GluA2 interaction within the cell, allowing for the investigation of its effects on neuronal signaling and function.

Primary Applications:

  • Investigation of the role of PICK1-GluA2 interaction in synaptic plasticity (LTP and LTD) in neuronal cultures.

  • Elucidation of the downstream signaling pathways affected by the inhibition of PICK1-GluA2 binding.

  • Validation of the PICK1-GluA2 interaction as a potential therapeutic target in neurological disorders.

Quantitative Data

Since cell-permeable this compound is a conceptual tool for these application notes, representative data from a similar cell-permeable PICK1 inhibitor is presented below.

Inhibitor Target Assay IC50 / Ki Cell Type
FSC231 (small molecule)PICK1 PDZ domainFluorescence PolarizationKi ~10.1 µMN/A
myr-NPEG4-(HWLKV)2 (mPD5)PICK1Not specifiedNot specifiedMurine models
Experimental Protocols

1. Synthesis and Purification of TAT-pep2-EVKI Fusion Peptide

  • Protocol: The fusion peptide can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry. The TAT peptide sequence (YGRKKRRQRRR) is synthesized first, followed by a flexible linker (e.g., Gly-Gly-Gly), and then the this compound sequence (YNVYGIEEVKI).

  • Purification: The synthesized peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • Characterization: The identity of the peptide should be confirmed by mass spectrometry.

2. In Vitro Assay for Inhibition of PICK1-GluA2 Interaction

  • Objective: To confirm that the synthesized TAT-pep2-EVKI inhibits the binding of PICK1 to the GluA2 C-terminal peptide.

  • Method: A fluorescence polarization assay can be used. A fluorescently labeled GluA2 C-terminal peptide is incubated with purified PICK1 protein in the presence of varying concentrations of TAT-pep2-EVKI. The inhibition of binding is measured by the decrease in fluorescence polarization.

  • Data Analysis: The IC50 value is calculated by fitting the data to a dose-response curve.

3. Treatment of Neuronal Cultures with TAT-pep2-EVKI

  • Cell Culture: Primary hippocampal or cortical neurons are cultured on coverslips.

  • Treatment: Neurons are treated with varying concentrations of TAT-pep2-EVKI (e.g., 1-10 µM) in their culture medium for a specified duration (e.g., 1-4 hours) to allow for cellular uptake.

  • Controls: A scrambled peptide sequence conjugated to TAT should be used as a negative control.

4. Assessment of Synaptic Plasticity

  • Electrophysiology: Whole-cell patch-clamp recordings can be performed on treated and control neurons to measure synaptic transmission and plasticity.

  • LTD/LTP Induction: Chemical or electrical stimulation protocols are used to induce LTD or LTP.

  • Analysis: The effect of TAT-pep2-EVKI on the magnitude of LTD or LTP is quantified.

Visualizations

PICK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor binds Ca2+ Ca2+ NMDA_Receptor->Ca2+ influx AMPA_Receptor AMPA Receptor (GluA2 subunit) PICK1 PICK1 AMPA_Receptor->PICK1 binds PKC PKCα Ca2+->PKC activates Endocytosis Endocytosis PICK1->Endocytosis promotes PKC->AMPA_Receptor phosphorylates S880 TAT_pep2_EVKI Cell-Permeable This compound TAT_pep2_EVKI->PICK1 inhibits binding to GluA2

Caption: PICK1 Signaling in Synaptic Depression.

Experimental_Workflow_PICK1 cluster_peptide Peptide Preparation cluster_cell_culture Cellular Experiments cluster_analysis Data Analysis Synthesis Synthesize TAT-pep2-EVKI Purification Purify by RP-HPLC Synthesis->Purification Validation Confirm by Mass Spec Purification->Validation Treatment Treat with TAT-pep2-EVKI Validation->Treatment Culture Culture Primary Neurons Culture->Treatment Control Treat with Scrambled Control Culture->Control Electrophysiology Patch-Clamp Recordings Treatment->Electrophysiology Control->Electrophysiology Plasticity Induce and Measure LTD/LTP Electrophysiology->Plasticity Data_Analysis Quantify Effects Plasticity->Data_Analysis

Caption: Workflow for Cell-Permeable this compound.

Part 2: pep2-(KLAKLAK)2 for Induction of Apoptosis in Cancer Cells

Application Note

The peptide (KLAKLAK)2 is a pro-apoptotic peptide that disrupts the mitochondrial membrane, leading to the release of cytochrome c and subsequent apoptosis.[4] However, (KLAKLAK)2 is not readily cell-permeable. To overcome this limitation, it can be conjugated to a cell-penetrating peptide (CPP) such as pep2. The pep2 peptide facilitates the intracellular delivery of (KLAKLAK)2, enabling it to reach its mitochondrial target and induce apoptosis in cancer cells. The pep2-(KLAKLAK)2 conjugate represents a promising strategy for targeted cancer therapy.

Primary Applications:

  • In vitro and in vivo studies of apoptosis induction in cancer cell lines.

  • Evaluation of the efficacy of targeted pro-apoptotic peptide therapy.

  • Investigation of the mitochondrial pathway of apoptosis.

Quantitative Data

The following table summarizes the cytotoxic effects of the (KLAKLAK)2 peptide in various cancer cell lines. While specific data for the pep2-(KLAKLAK)2 conjugate is limited in the readily available literature, the data for the parent peptide is indicative of its pro-apoptotic potential.

Peptide Cell Line Assay IC50
(KLAKLAK)2U937 (Human monocytic leukemia)Cell Viability~50 µM
(KLAKLAK)2THP-1 (Human monocytic leukemia)Cell ViabilityNot specified
(KLAKLAK)2NB4 (Human promyelocytic leukemia)Cell ViabilityNot specified
(KLAKLAK)2HL-60 (Human promyelocytic leukemia)Cell ViabilityNot specified
Experimental Protocols

1. Synthesis and Purification of pep2-(KLAKLAK)2 Conjugate

  • Protocol: The conjugate can be synthesized using solid-phase peptide synthesis. The pep2 sequence is synthesized, followed by a linker and the (KLAKLAK)2 sequence.

  • Purification and Characterization: Similar to the TAT-pep2-EVKI peptide, the conjugate should be purified by RP-HPLC and its identity confirmed by mass spectrometry.

2. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of pep2-(KLAKLAK)2 on cancer cells.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of pep2-(KLAKLAK)2 for 24-48 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

3. Western Blot for Cleaved Caspase-3

  • Objective: To confirm that cell death is occurring via apoptosis.

  • Procedure:

    • Treat cancer cells with pep2-(KLAKLAK)2 at a concentration around the IC50 value for a specified time (e.g., 24 hours).

    • Lyse the cells and collect the protein extracts.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for cleaved caspase-3.[5][6]

    • Use an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.

  • Analysis: An increase in the band corresponding to cleaved caspase-3 indicates the activation of the apoptotic cascade.

Visualizations

Mitochondrial_Apoptosis_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular pep2_KLAK pep2-(KLAKLAK)2 Mitochondrion Mitochondrion pep2_KLAK->Mitochondrion Internalization & Mitochondrial Targeting Cell_Membrane Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c releases Apaf1 Apaf1 Cytochrome_c->Apaf1 binds Caspase9 Pro-Caspase-9 Apaf1->Caspase9 activates Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 cleaves Active_Caspase3 Active Caspase-3 (Cleaved) Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis executes

Caption: pep2-(KLAKLAK)2 Induced Apoptosis.

Experimental_Workflow_Apoptosis cluster_peptide_prep Peptide Preparation cluster_cell_assays Cell-Based Assays cluster_data_analysis Data Interpretation Synthesis_K Synthesize pep2-(KLAKLAK)2 Purification_K Purify by RP-HPLC Synthesis_K->Purification_K Validation_K Confirm by Mass Spec Purification_K->Validation_K Treatment_K Treat with pep2-(KLAKLAK)2 Validation_K->Treatment_K Culture_K Culture Cancer Cells Culture_K->Treatment_K MTT_Assay Cell Viability (MTT) Assay Treatment_K->MTT_Assay Western_Blot Western Blot for Cleaved Caspase-3 Treatment_K->Western_Blot IC50_Calc Calculate IC50 MTT_Assay->IC50_Calc Apoptosis_Confirm Confirm Apoptosis Western_Blot->Apoptosis_Confirm

Caption: Workflow for Apoptosis Induction.

References

Application Notes and Protocols for pep2-EVKI Delivery in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

pep2-EVKI is a synthetic peptide inhibitor that selectively disrupts the interaction between the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit GluA2 and the Protein Interacting with C Kinase 1 (PICK1).[1] This interaction is crucial for the trafficking of AMPA receptors, a fundamental process in synaptic plasticity, learning, and memory. Dysregulation of AMPA receptor trafficking has been implicated in various neurological and psychiatric disorders. Consequently, this compound serves as a valuable research tool for investigating the roles of GluA2-PICK1 interactions in rodent models of these conditions.

These application notes provide detailed protocols for two primary methods of this compound delivery in rodent studies: intracerebroventricular microinjection and intrathecal administration. The choice of method depends on the specific research question and the targeted area of the central nervous system.

Mechanism of Action: Targeting GluA2-PICK1 Interaction

This compound is a cell-permeable peptide that mimics the C-terminal sequence of the GluA2 subunit of the AMPA receptor. By competitively binding to the PDZ domain of PICK1, this compound prevents the endogenous GluA2 from interacting with PICK1. This disruption inhibits the internalization of GluA2-containing AMPA receptors, thereby modulating synaptic strength.

pep2_EVKI_Mechanism cluster_0 Normal Physiological State cluster_1 With this compound GluA2 GluA2 Subunit PICK1 PICK1 GluA2->PICK1 Binding Internalization AMPAR Internalization PICK1->Internalization Mediates pep2_EVKI This compound PICK1_inhibited PICK1 pep2_EVKI->PICK1_inhibited Binds & Inhibits Internalization_blocked AMPAR Internalization (Inhibited) PICK1_inhibited->Internalization_blocked ICV_Microinjection_Workflow A Anesthetize Rat B Mount in Stereotaxic Apparatus A->B C Surgical Implantation of Guide Cannulae B->C D Allow for Recovery (1 week) C->D E Prepare this compound/Control Solution (1 mM) D->E F Microinject into Target Brain Region (e.g., Nucleus Accumbens) E->F G Behavioral Testing F->G H Histological Verification of Cannula Placement G->H Intrathecal_Injection_Workflow A Anesthetize Mouse (lightly) B Position Mouse Prone A->B C Locate L5/L6 Intervertebral Space B->C D Prepare this compound Solution C->D E Insert Needle and Inject (5-10 µL) D->E F Observe for Tail Flick Reflex E->F G Monitor Recovery F->G H Proceed with Experiment G->H

References

Application Notes and Protocols for Co-Immunoprecipitation with pep2-EVKI

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular environment.[1][2][3] This method utilizes an antibody to isolate a specific protein of interest (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey").[4] The entire protein complex is then captured on a solid-phase support, typically agarose or magnetic beads conjugated with Protein A or G.[3] Subsequent analysis by methods such as Western blotting or mass spectrometry can identify the interacting partners.[1][3]

This document provides a detailed protocol for utilizing Co-IP to investigate protein-protein interactions involving the synthetic peptide, pep2-EVKI. The peptide this compound (sequence: YNVYGIEEVKI) is known to be an inhibitor that selectively disrupts the interaction between the AMPA receptor subunit GluA2 and the Protein Interacting with C Kinase 1 (PICK1).[5][6][7][8] Therefore, this protocol is designed to demonstrate the inhibitory effect of this compound on the GluA2-PICK1 interaction, a critical process in synaptic plasticity.

Signaling Pathway: this compound Mediated Disruption of GluA2-PICK1 Interaction

The interaction between the C-terminus of the AMPA receptor subunit GluA2 and the PDZ domain of PICK1 is a key regulatory step in the trafficking and synaptic localization of AMPA receptors. This interaction is implicated in processes such as long-term depression (LTD). The peptide this compound acts as a competitive inhibitor, binding to PICK1 and preventing its association with GluA2. This disruption can be investigated using Co-IP, where a reduction in the amount of GluA2 co-immunoprecipitated with PICK1 would be expected in the presence of this compound.

G cluster_0 Normal Physiological State cluster_1 With this compound GluA2 GluA2 Complex GluA2-PICK1 Complex GluA2->Complex PICK1 PICK1 PICK1->Complex Downstream Downstream Signaling (e.g., AMPAR Trafficking) Complex->Downstream pep2_EVKI This compound PICK1_i PICK1 pep2_EVKI->PICK1_i Binds to PICK1 NoComplex Interaction Disrupted PICK1_i->NoComplex GluA2_i GluA2 GluA2_i->NoComplex

Caption: Signaling pathway of this compound disrupting the GluA2-PICK1 interaction.

Experimental Workflow for Co-Immunoprecipitation

The general workflow for a Co-IP experiment involves cell lysis, incubation of the lysate with a specific antibody, precipitation of the immune complexes, washing, and finally, elution and analysis of the protein complexes.[1][4] The following diagram outlines the key steps in the Co-IP protocol detailed below.

G start Start: Cell Culture (e.g., HEK293T cells expressing HA-PICK1 and Flag-GluA2) lysis Cell Lysis (Non-denaturing buffer) start->lysis preclear Pre-clearing Lysate (with Protein A/G beads) lysis->preclear input Collect Input Sample preclear->input treatment Add this compound or Control Peptide preclear->treatment incubation Incubate with Anti-HA Antibody beads Add Protein A/G Beads incubation->beads treatment->incubation capture Capture Immune Complexes beads->capture wash Wash Beads (3-5 times) capture->wash elution Elute Proteins (e.g., with Glycine-HCl) wash->elution analysis Analyze by SDS-PAGE and Western Blot elution->analysis end End analysis->end

Caption: Experimental workflow for Co-IP to study this compound effects.

Detailed Experimental Protocol

This protocol is optimized for cultured mammalian cells (e.g., HEK293T) transiently transfected to express tagged bait and prey proteins (e.g., HA-tagged PICK1 and Flag-tagged GluA2).

Materials and Reagents
  • Cell Culture: HEK293T cells, DMEM, FBS, Penicillin-Streptomycin, transfection reagent.

  • Plasmids: Expression vectors for HA-tagged PICK1 and Flag-tagged GluA2.

  • Peptides: this compound (YNVYGIEEVKI) and a control (scrambled) peptide.

  • Antibodies: Anti-HA antibody (for immunoprecipitation), Anti-Flag antibody (for detection), Anti-HA antibody (for detection), Normal rabbit or mouse IgG (as a negative control).

  • Beads: Protein A/G magnetic beads or agarose beads.

  • Buffers and Solutions:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium Deoxycholate, Protease Inhibitor Cocktail.

    • Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40.

    • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5.

    • Neutralization Buffer: 1 M Tris-HCl, pH 8.5.

    • SDS-PAGE Sample Buffer (e.g., 2x Laemmli buffer).

Procedure
  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Co-transfect cells with plasmids encoding HA-PICK1 and Flag-GluA2 using a suitable transfection reagent.

    • Incubate for 24-48 hours post-transfection.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 1 ml of ice-cold Co-IP Lysis Buffer to each 10 cm plate.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Protein Concentration Determination:

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

    • Adjust the concentration of all samples to be equal (e.g., 1-2 mg/ml).

  • Pre-clearing the Lysate (Optional but Recommended):

    • To 1 mg of total protein, add 20 µl of a 50% slurry of Protein A/G beads.

    • Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.[9][10]

    • Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

  • Immunoprecipitation:

    • Save 50 µl of the pre-cleared lysate as the "Input" control.

    • Divide the remaining lysate into three tubes:

      • Experimental: Add anti-HA antibody and this compound (final concentration, e.g., 50 µM).

      • Control 1: Add anti-HA antibody and a control scrambled peptide.

      • Control 2 (Negative): Add normal rabbit/mouse IgG.

    • Incubate on a rotator for 2-4 hours or overnight at 4°C.

  • Capture of Immune Complexes:

    • Add 30 µl of a 50% slurry of Protein A/G beads to each tube.

    • Incubate on a rotator for 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or by using a magnetic rack.

    • Discard the supernatant.

    • Wash the beads three to five times with 1 ml of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.

  • Elution:

    • Add 50 µl of Elution Buffer to the beads and incubate for 5-10 minutes at room temperature with gentle agitation.

    • Pellet the beads and transfer the supernatant containing the eluted proteins to a new tube.

    • Neutralize the eluate by adding 5 µl of Neutralization Buffer.

    • Alternatively, add 50 µl of 2x SDS-PAGE Sample Buffer directly to the beads and boil for 5-10 minutes to elute the proteins.

  • Analysis by Western Blot:

    • Load the "Input" and eluted samples onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with anti-Flag and anti-HA antibodies to detect GluA2 and PICK1, respectively.

    • Develop the blot using an appropriate detection system (e.g., chemiluminescence).

Data Presentation

The results of the Co-IP experiment can be quantified by densitometry of the Western blot bands. The tables below present hypothetical data from such an experiment to illustrate the expected outcomes.

Table 1: Densitometry Analysis of Western Blot Results

SampleIP AntibodyTreatmentHA-PICK1 Signal (Arbitrary Units)Flag-GluA2 Signal (Arbitrary Units)
Input--10001200
Negative ControlNormal IgG-1520
Positive ControlAnti-HAControl Peptide850950
ExperimentalAnti-HAThis compound870150

Table 2: Quantification of Co-Immunoprecipitated Protein

ConditionBait Protein (HA-PICK1) Pulldown (%)Prey Protein (Flag-GluA2) Co-IP (%)
Control Peptide85.0%79.2%
This compound87.0%12.5%

Note: The data presented in these tables are for illustrative purposes only and represent a hypothetical outcome.

Troubleshooting

IssuePossible CauseSolution
No or low bait protein in eluate Inefficient antibody binding.Use a Co-IP validated antibody; increase antibody concentration.
Protein not expressed or degraded.Confirm expression in input; use fresh protease inhibitors.
No prey protein in eluate Interaction is weak or transient.Optimize lysis and wash buffers (less stringent); consider cross-linking.
Antibody blocks the interaction site.Use an antibody targeting a different epitope.
High background/non-specific binding Insufficient washing.Increase the number of washes or the stringency of the wash buffer.
Inadequate pre-clearing.Always perform the pre-clearing step.
Antibody cross-reactivity.Include an IgG control to assess non-specific antibody binding.

Conclusion

This protocol provides a comprehensive framework for utilizing co-immunoprecipitation to investigate the inhibitory effects of this compound on protein-protein interactions, specifically the association between GluA2 and PICK1. By following this detailed methodology, researchers can effectively probe the molecular mechanisms of action for peptides and other small molecules within complex cellular signaling pathways. Careful optimization of buffer conditions and the inclusion of appropriate controls are critical for obtaining reliable and interpretable results.

References

Troubleshooting & Optimization

improving pep2-EVKI solubility in PBS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for pep2-EVKI. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and solubilizing the this compound peptide, with a specific focus on improving its solubility in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is an inhibitor peptide with the sequence YNVYGIEEVKI, designed to selectively disrupt the interaction between the AMPA receptor subunit GluA2 and the Protein Interacting with C Kinase (PICK1). Its properties are summarized in the table below. The peptide has a high proportion of hydrophobic amino acids, which can make it challenging to dissolve in aqueous buffers like PBS.

Table 1: Physicochemical Properties of this compound

Property Value Significance for Solubility
Sequence YNVYGIEEVKI Contains 7 hydrophobic residues (Y, V, Y, G, I, V, I) out of 11 total.
Molecular Weight 1326.51 g/mol Standard for a peptide of this length.
Net Charge (pH 7.4) -1 Slightly acidic due to two glutamic acid (E) residues and one lysine (K) residue.

| Hydrophobicity | High | The high content of hydrophobic amino acids (>50%) is the primary reason for poor aqueous solubility. |

Q2: What is the reported solubility of this compound in PBS?

A2: According to supplier data, this compound has a reported solubility of 1 mg/mL in PBS at pH 6.8. It is also noted that sonication is recommended to aid dissolution.

Q3: Why is my this compound powder not dissolving in standard PBS (pH 7.4)?

A3: The difficulty in dissolving this compound in standard PBS (pH 7.4) is primarily due to its hydrophobic nature. Peptides with a high percentage of hydrophobic residues tend to aggregate in aqueous solutions. Additionally, a peptide's solubility is often lowest near its isoelectric point (pI), the pH at which it has no net charge. Adjusting the pH away from the pI can increase solubility.

Q4: What are the essential first steps before attempting to dissolve my peptide?

A4: Before opening the vial and adding any solvent, follow these preliminary steps:

  • Warm to Room Temperature: Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Centrifuge: Briefly centrifuge the vial (e.g., 10,000 x g for 1-5 minutes) to ensure all the lyophilized powder is collected at the bottom of the tube. This prevents loss of material that may be on the cap or walls.

Troubleshooting Guide for this compound Dissolution

Q5: My this compound will not dissolve by simply adding PBS. What is the recommended first strategy?

A5: The most common and effective strategy for hydrophobic peptides like this compound is to use a small amount of an organic co-solvent to first dissolve the peptide, followed by a stepwise dilution into your aqueous buffer.

  • Recommended Method: Using DMSO

    • Add a small volume of 100% Dimethyl Sulfoxide (DMSO) to the lyophilized peptide to create a concentrated stock solution (e.g., 10-50 µL).

    • Vortex or sonicate briefly if needed to ensure the peptide is fully dissolved in the DMSO.

    • While vortexing or stirring the PBS buffer, add the DMSO stock solution drop-by-drop to reach the desired final concentration.

    • Important: For most cell-based assays, the final concentration of DMSO should be kept low, typically below 0.5%, as higher concentrations can be cytotoxic.

Q6: I added the DMSO-peptide stock to my PBS and the solution became cloudy. What happened?

A6: A cloudy or turbid solution indicates that the peptide has precipitated because you have exceeded its solubility limit in the final buffer composition.

  • Solutions:

    • Prepare a more dilute final peptide solution.

    • If your experiment allows, you can slightly increase the final percentage of the organic co-solvent.

    • Before attempting to re-dissolve, the precipitated peptide may need to be freeze-dried again. It is always best to first test solubility on a small amount of the peptide.

Q7: My experiment is sensitive to DMSO. What are the alternatives?

A7: If DMSO is not compatible with your experimental system, other organic solvents can be used. However, their compatibility and potential toxicity must be considered.

  • Alternative Solvents:

    • Dimethylformamide (DMF)

    • Isopropanol, Methanol, or Acetonitrile

  • Procedure: Follow the same procedure as with DMSO: dissolve in a minimal amount of the organic solvent first, then slowly dilute into the stirring aqueous buffer.

Q8: Can I use physical methods to improve solubility?

A8: Yes, physical methods can aid dissolution, especially when used in combination with pH adjustments or co-solvents.

  • Sonication: This is a highly effective method. Use a bath sonicator or a probe sonicator in short bursts (e.g., 3 bursts of 10-15 seconds) while keeping the sample on ice to prevent heating and potential peptide degradation.

  • Gentle Heating: Gently warming the solution (e.g., to <40°C) can sometimes improve solubility. However, this should be done with caution as it can degrade the peptide. Monitor the solution closely.

Q9: How does adjusting the pH of PBS affect this compound solubility?

A9: Adjusting the pH of the buffer can significantly improve solubility by increasing the peptide's net charge, moving it away from its isoelectric point. Since this compound has a net charge of -1 at neutral pH, it is slightly acidic.

  • Strategy:

    • Increase pH (Basic Buffer): Try dissolving the peptide in a slightly basic buffer (e.g., PBS at pH 8.0-8.5). This will increase the negative charge on the glutamic acid residues, potentially enhancing solubility.

    • Decrease pH (Acidic Buffer): As reported by one supplier, solubility was achieved at pH 6.8. This suggests that moving into a slightly acidic range may also be effective. It is recommended to test solubility in small aliquots at different pH values to find the optimal condition.

Table 2: Summary of Troubleshooting Strategies for this compound Solubility in PBS

Strategy Principle Key Considerations Suitability for Cell Assays
Organic Co-solvent (DMSO) Overcomes hydrophobic forces by providing a non-polar environment for initial dissolution. Keep final concentration low (<0.5%) to avoid cytotoxicity. High (at low final conc.)
pH Adjustment Increases net molecular charge, enhancing interaction with water. Test both slightly acidic (pH 6.5-6.8) and basic (pH 8.0-8.5) conditions. High
Sonication Provides mechanical energy to break up peptide aggregates and aid dissolution. Keep sample on ice to prevent heating and degradation. High

| Gentle Heating | Increases kinetic energy to help overcome aggregation forces. | Use with caution (<40°C) due to risk of peptide degradation. | High |

Experimental Protocols

Protocol 1: Solubilization of this compound using a DMSO Co-solvent
  • Bring the lyophilized this compound vial to room temperature and centrifuge briefly.

  • Add a minimal volume of 100% DMSO (e.g., 20 µL for 1 mg of peptide) to achieve a high-concentration stock (e.g., 50 mg/mL).

  • Vortex gently until the peptide is completely dissolved, resulting in a clear solution.

  • Place your target volume of sterile PBS (pH 7.4) in a sterile tube on a vortex mixer set to a medium speed.

  • While the PBS is vortexing, slowly and drop-wise add the required volume of the DMSO-peptide stock to achieve your final desired concentration.

  • Continue vortexing for an additional 1-2 minutes after adding the stock.

  • Visually inspect the solution. If it remains clear, the peptide is solubilized. If it appears cloudy, the solubility limit has been exceeded.

  • Before use, it is good practice to centrifuge the final solution to pellet any undissolved micro-aggregates.

Protocol 2: Method for Solubility Testing at Different pH Values
  • Prepare several small-volume aliquots of buffers (e.g., 100 µL each) at different pH values (e.g., PBS at pH 6.5, 7.4, 8.0, and 8.5).

  • Weigh out several small, equal amounts of lyophilized this compound (e.g., 0.1 mg) into separate microcentrifuge tubes.

  • Add one of the prepared buffers to each tube to reach a target concentration (e.g., 1 mg/mL).

  • Vortex each tube for 30 seconds.

  • If not dissolved, sonicate the tubes in an ice bath for 3 x 15-second bursts.

  • Visually inspect each tube for clarity. The pH that yields a clear solution is optimal for dissolving the peptide.

Visual Guides

G start Start: Lyophilized This compound Powder pre_steps 1. Equilibrate to Room Temp 2. Centrifuge Vial start->pre_steps attempt_pbs Attempt to Dissolve in PBS (pH 7.4) pre_steps->attempt_pbs dissolved_check1 Is Solution Clear? attempt_pbs->dissolved_check1 troubleshoot Troubleshooting Required dissolved_check1->troubleshoot No success Success: Peptide Solubilized dissolved_check1->success Yes use_dmso Use Co-solvent (DMSO): 1. Dissolve in 100% DMSO 2. Add dropwise to PBS troubleshoot->use_dmso dissolved_check2 Is Solution Clear? use_dmso->dissolved_check2 options Cloudy: Solubility Limit Exceeded Consider Other Options dissolved_check2->options No dissolved_check2->success Yes ph_adjust Adjust PBS pH (try pH 6.8 or 8.0) options->ph_adjust Option A sonicate Apply Sonication (on ice) options->sonicate Option B ph_adjust->success sonicate->success

Caption: Workflow for solubilizing this compound.

G solubility This compound Solubility hydrophobicity High Hydrophobicity (7/11 residues) solubility->hydrophobicity is decreased by charge Net Molecular Charge solubility->charge is increased by energy Mechanical/Thermal Energy solubility->energy is increased by solvent Solvent Polarity solubility->solvent is influenced by aggregation Tendency to Aggregate in Aqueous Solution hydrophobicity->aggregation leads to aggregation->solubility decreases ph pH Adjustment (away from pI) charge->ph is modified by sonication Sonication / Heating energy->sonication is provided by cosolvent Organic Co-solvents (e.g., DMSO) solvent->cosolvent is modified by

Caption: Factors influencing this compound solubility.

common issues with pep2-EVKI stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for pep2-EVKI. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guides

General Stability of this compound in Solution

While specific degradation pathways for this compound are not extensively documented in publicly available literature, general principles of peptide stability can be applied to mitigate common issues such as aggregation, precipitation, and loss of activity.

Troubleshooting Flowchart for this compound Solution Instability

The following flowchart provides a step-by-step guide to diagnosing and resolving common issues with this compound solutions.

G cluster_0 Start: Prepare this compound Solution cluster_1 Troubleshooting Path Observe Solution Observe Solution Clear Solution Clear Solution Observe Solution->Clear Solution Clear Cloudy/Precipitate Cloudy/Precipitate Observe Solution->Cloudy/Precipitate Not Clear Proceed Proceed with Experiment Clear Solution->Proceed Check Concentration Is concentration too high? Cloudy/Precipitate->Check Concentration Optimize Solvent Optimize solvent/pH Check Concentration->Optimize Solvent No Dilute Solution Dilute to lower concentration Check Concentration->Dilute Solution Yes Sonication Gentle sonication Optimize Solvent->Sonication Still Cloudy Still Cloudy? Sonication->Still Cloudy Still Cloudy->Proceed No Filter Filter solution (0.22 µm) Still Cloudy->Filter Yes Assess Activity Assess peptide activity Filter->Assess Activity Dilute Solution->Observe Solution

Caption: Troubleshooting flowchart for this compound solution instability.

Table 1: Factors Affecting this compound Solution Stability

ParameterRecommended ConditionsPotentially Problematic ConditionsRationale & Mitigation
pH pH 5.0 - 7.0.Extreme pH (<4 or >8).The sequence of this compound (YNVYGIEEVKI) contains acidic (E) and basic (K) residues. Maintaining a neutral to slightly acidic pH helps to maintain the native charge distribution and prevent hydrolysis or modifications. Use sterile buffers within the recommended pH range.[1]
Temperature Storage of stock solutions at -20°C or -80°C. Thaw on ice.Repeated freeze-thaw cycles. Storage at room temperature for extended periods.Lower temperatures slow down chemical degradation. Aliquoting the peptide solution minimizes damage from freeze-thaw cycles.[1][2][3]
Solvent Sterile, distilled water or aqueous buffers (e.g., PBS at pH 6.8). A small amount of organic solvent like DMSO may aid in initial solubilization of hydrophobic peptides.Solvents with reactive impurities. High concentrations of organic solvents may disrupt peptide structure.The choice of solvent can significantly impact solubility and stability. For peptides with hydrophobic residues, initial dissolution in a minimal amount of DMSO followed by dilution with the aqueous buffer is a common strategy.[4][5]
Concentration 1 mg/mL (0.75 mM) or lower for initial stock solutions.High concentrations may promote aggregation.Aggregation is a common issue with peptides. Preparing more dilute solutions can help prevent the formation of insoluble aggregates. If high concentrations are necessary, careful optimization of the solvent and pH is crucial.
Agitation Gentle vortexing or inversion to mix. Sonication can be used to aid dissolution.Vigorous shaking can introduce air and lead to oxidation.Gentle handling is recommended to maintain peptide integrity. Sonication can be effective for dissolving peptides but should be used cautiously to avoid heating the sample.[5][6]
Experimental Protocol: Assessing this compound Stability by HPLC

This protocol provides a general method for evaluating the stability of your this compound solution over time.

Objective: To quantify the amount of intact this compound and detect the presence of degradation products.

Materials:

  • This compound solution

  • Reverse-phase HPLC (RP-HPLC) system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • UV detector

Procedure:

  • Initial Analysis (T=0):

    • Immediately after preparing your this compound solution, inject a suitable volume (e.g., 20 µL) onto the C18 column.

    • Run a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) at a flow rate of 1 mL/min.

    • Monitor the elution profile at 214 nm or 280 nm.

    • Record the retention time and peak area of the main this compound peak. This will serve as your baseline.

  • Incubation:

    • Store your this compound solution under the desired experimental conditions (e.g., 4°C, room temperature, 37°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24h, 48h, 72h), withdraw an aliquot of the stored solution.

    • Analyze the aliquot by RP-HPLC using the same method as the initial analysis.

  • Data Analysis:

    • Compare the peak area of the main this compound peak at each time point to the initial (T=0) peak area. A decrease in the main peak area indicates degradation.

    • Observe the appearance of new peaks in the chromatogram, which may represent degradation products.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized this compound?

For long-term storage, lyophilized this compound should be stored at -20°C or -80°C in a desiccated environment.[1][2][3] For short-term storage, it can be kept at 4°C.[1] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, as moisture can reduce stability.[1]

Q2: What is the best way to dissolve this compound?

The solubility of a peptide is highly dependent on its amino acid sequence. The this compound sequence is YNVYGIEEVKI. To dissolve, start with a small amount of sterile, distilled water or a buffer such as PBS at a pH of 6.8.[4] If solubility is an issue, gentle sonication may help.[6] For peptides that are difficult to dissolve, a small amount of an organic solvent like DMSO can be used initially, followed by dropwise addition of the aqueous buffer while mixing.[4][5]

Q3: My this compound solution appears cloudy. What should I do?

Cloudiness or precipitation is often a sign of aggregation or poor solubility.[6] First, try gentle vortexing or sonication.[5][6] If the solution remains cloudy, it may be necessary to adjust the pH of the buffer or prepare a more dilute solution. As a last resort, the solution can be filtered through a 0.22 µm filter to remove aggregates, but this may also remove some of the active peptide. It is advisable to verify the concentration of the filtered solution.

Q4: Can I store this compound in solution? For how long?

Storing peptides in solution is generally not recommended for long periods.[1] If necessary, prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[2] The stability in solution will depend on the storage conditions (temperature, pH, solvent). It is recommended to perform a stability test, such as the HPLC protocol described above, to determine the viability of your stored solutions for your specific experimental timeframe.

Q5: What are the signs of this compound degradation?

Visual signs of degradation can include the appearance of cloudiness or precipitate in a previously clear solution. Biochemically, degradation can be detected by a loss of biological activity in your assay or by analytical methods like HPLC, which would show a decrease in the main peptide peak and the appearance of new peaks corresponding to degradation products.

Signaling Pathway

This compound Mechanism of Action

This compound is an inhibitor peptide that selectively disrupts the interaction between the C-terminus of the AMPA receptor subunit GluA2 and the PDZ domain of the Protein Interacting with C Kinase 1 (PICK1).[7][8] This interaction is involved in the trafficking and endocytosis of GluA2-containing AMPA receptors, which plays a role in synaptic plasticity.

G cluster_0 Normal Synaptic Plasticity cluster_1 With this compound GluA2 GluA2 Subunit (C-terminus) PICK1 PICK1 (PDZ Domain) GluA2->PICK1 Binding Endocytosis AMPAR Endocytosis & Trafficking PICK1->Endocytosis pep2_EVKI This compound pep2_EVKI->Blocked_Interaction Inhibits PICK1_2 PICK1 (PDZ Domain) pep2_EVKI->PICK1_2 Inhibited_Endocytosis Inhibited Endocytosis PICK1_2->Inhibited_Endocytosis GluA2_2 GluA2 Subunit (C-terminus)

Caption: Mechanism of this compound inhibition of the GluA2-PICK1 interaction.

References

Technical Support Center: Troubleshooting Off-Target Effects of pep2-EVKI

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting potential off-target effects of the inhibitor peptide, pep2-EVKI.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a synthetic peptide designed to selectively inhibit the interaction between the C-terminus of the AMPA receptor subunit GluA2 and the PDZ domain of the Protein Interacting with C Kinase 1 (PICK1).[1][2] This interaction is crucial for the trafficking and internalization of GluA2-containing AMPA receptors, playing a significant role in synaptic plasticity.[1][2] The amino acid sequence of this compound is Tyr-Asn-Val-Tyr-Gly-Ile-Glu-Glu-Val-Lys-Ile.[1][3]

Q2: What are the known on-target effects of this compound?

A2: By blocking the GluA2-PICK1 interaction, this compound is expected to prevent the internalization of synaptic AMPA receptors. This can lead to an increase in the number of AMPA receptors at the synapse, potentially enhancing synaptic transmission and affecting forms of synaptic plasticity such as long-term depression (LTD).[1][2]

Q3: Are there any known off-target effects of this compound?

A3: To date, there is a lack of published data specifically detailing the off-target effects of this compound. As with any peptide-based inhibitor, the potential for off-target interactions exists. These could arise from the peptide binding to other proteins with similar structural motifs or to unrelated proteins. Therefore, it is crucial for researchers to empirically validate the specificity of this compound in their experimental system.

Q4: What is a suitable negative control for experiments using this compound?

A4: A scrambled version of the peptide with the same amino acid composition but a randomized sequence is an ideal negative control. This control peptide should have a similar size and charge to this compound but should not inhibit the GluA2-PICK1 interaction. Another option is to use a mutant version of the peptide where key residues for binding are altered, such as pep2-AVKI.[4]

Troubleshooting Guide

This guide is designed to help you navigate unexpected experimental outcomes that may be related to off-target effects of this compound.

Scenario 1: I am observing a cellular phenotype that is inconsistent with the known function of the GluA2-PICK1 pathway.

  • Question: How can I determine if this unexpected phenotype is due to an off-target effect of this compound?

  • Answer: A systematic approach involving both biochemical and cell-based assays is recommended to investigate potential off-target effects.

    Experimental Workflow for Investigating Unexpected Phenotypes:

    G A Unexpected Phenotype Observed B Step 1: Confirm On-Target Engagement A->B C Co-Immunoprecipitation: - IP for PICK1, blot for GluA2 - Does this compound disrupt the interaction? B->C D Step 2: Perform Broad Off-Target Screening C->D If on-target engagement is confirmed E Kinase Profiling Assay: - Screen this compound against a panel of kinases D->E F Step 3: Validate Putative Off-Targets E->F If putative off-targets are identified G Cell-Based Assay: - e.g., Western Blot for downstream signaling - Does this compound affect the pathway of a putative off-target? F->G H Step 4: Structure-Activity Relationship (SAR) Studies G->H If off-target effect is validated I Synthesize and test peptide analogs: - Do modifications alter the off-target effect? H->I J Conclusion: - Differentiate on-target vs. off-target effects I->J

    Figure 1: A logical workflow for troubleshooting unexpected experimental results with this compound.

Scenario 2: My results show changes in phosphorylation of proteins unrelated to the AMPA receptor pathway.

  • Question: Could this compound be inhibiting a protein kinase?

  • Answer: It is possible. Peptide inhibitors can sometimes bind to the ATP-binding pocket or allosteric sites of kinases. A kinase profiling assay is the most direct way to test this hypothesis.

Data Presentation: Interpreting Kinase Profiling Data

While specific kinase profiling data for this compound is not publicly available, the following table provides a hypothetical example of how such data would be presented. This can help you interpret the results from a kinase profiling service.

Kinase Target% Inhibition at 1 µM this compoundIC50 (µM)On-Target/Off-TargetNotes
PICK1 (Binding Assay) 95% 0.1 On-Target Expected high affinity interaction
Kinase A85%0.5Potential Off-TargetHigh inhibition and low micromolar IC50 warrant further investigation.
Kinase B55%5.2Potential Off-TargetModerate inhibition, consider follow-up if pathway is relevant to phenotype.
Kinase C20%> 10Unlikely Off-TargetLow inhibition at a high concentration.
Kinase D5%> 10Unlikely Off-TargetNegligible inhibition.

Table 1: Hypothetical kinase profiling data for this compound. This table illustrates how to categorize potential off-target kinases based on their inhibition percentage and IC50 values.

Experimental Protocols

Protocol 1: Kinase Profiling Assay (Biochemical)

This protocol outlines a general procedure for screening this compound against a panel of purified kinases. Many companies offer this as a service.[5][6][7][8][9]

  • Compound Preparation:

    • Dissolve lyophilized this compound in an appropriate solvent (e.g., DMSO or water) to create a high-concentration stock solution (e.g., 10 mM).

    • Perform serial dilutions to generate a range of concentrations for IC50 determination (e.g., 100 µM to 1 nM).

  • Kinase Reaction:

    • In a multi-well plate, add the kinase, a fluorescently or radioactively labeled substrate, and ATP.

    • Add the different concentrations of this compound or the vehicle control to the wells.

    • Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution.

    • Measure the amount of phosphorylated substrate. The method of detection will depend on the assay format (e.g., fluorescence polarization, scintillation counting).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Validating Off-Target Kinase Inhibition (Cell-Based)

If a kinase profiling assay identifies a potential off-target, this protocol can be used to validate the finding in a cellular context.

  • Cell Culture and Treatment:

    • Culture the cells of interest to an appropriate confluency.

    • Treat the cells with this compound at a concentration where the off-target effect is expected (e.g., 1-10 µM) and a vehicle control for a specified time. Include a positive control inhibitor for the putative off-target kinase if available.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the putative off-target kinase.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein of the downstream substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • Calculate the ratio of phosphorylated to total protein for each condition. A decrease in this ratio in the this compound-treated cells compared to the control would suggest inhibition of the putative off-target kinase.

Mandatory Visualizations

G cluster_0 Postsynaptic Terminal GluA2 GluA2-containing AMPA Receptor PICK1 PICK1 GluA2->PICK1 Binds to Internalization Endocytosis PICK1->Internalization Mediates pep2_EVKI This compound pep2_EVKI->PICK1 Inhibits

Figure 2: On-target signaling pathway of this compound.

G cluster_1 Hypothetical Off-Target Pathway Kinase_A Kinase A Substrate Substrate Protein Kinase_A->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Cellular_Response Unexpected Cellular Response Phospho_Substrate->Cellular_Response Leads to pep2_EVKI This compound pep2_EVKI->Kinase_A Inhibits (hypothetical)

Figure 3: Hypothetical off-target signaling pathway of this compound.

By following these troubleshooting guides and experimental protocols, researchers can systematically investigate and mitigate potential off-target effects of this compound, ensuring the validity and reliability of their experimental findings.

References

Technical Support Center: Troubleshooting Low In Vivo Efficacy of pep2-EVKI

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for pep2-EVKI. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the in vivo efficacy of the this compound peptide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an inhibitor peptide that selectively disrupts the interaction between the C-terminal PDZ binding motif of the AMPA receptor subunit GluA2 and the PDZ domain of the Protein Interacting with C Kinase 1 (PICK1). This interaction is crucial for the trafficking and surface expression of GluA2-containing AMPA receptors, which plays a role in synaptic plasticity. By blocking this interaction, this compound can modulate synaptic strength and AMPA receptor composition at the synapse.[1]

Q2: I am observing low or no efficacy of this compound in my in vivo model. What are the common reasons for this?

A2: Low in vivo efficacy of peptide inhibitors like this compound is a common challenge and can stem from several factors:

  • Poor Bioavailability and Blood-Brain Barrier (BBB) Penetration: Peptides often have difficulty crossing the BBB to reach their target in the central nervous system (CNS).[1][2][3][4][5]

  • Rapid In Vivo Degradation: Peptides are susceptible to rapid degradation by proteases in the blood and tissues, leading to a short half-life.[3]

  • Suboptimal Formulation and Delivery: The formulation and route of administration can significantly impact the peptide's stability and ability to reach the target site.

  • Incorrect Dosing: The administered dose may not be sufficient to achieve a therapeutic concentration at the target site.

  • Target Engagement Issues: The peptide may not be effectively binding to PICK1 in the specific in vivo context.

Q3: Are there any reports in the literature of low in vivo efficacy for similar PICK1 inhibitors?

A3: Yes, studies using a myristoylated version of the GluA2 C-terminus peptide, which also aims to disrupt the GluA2-PICK1 interaction, have reported only modest efficacy in alleviating mechanical allodynia in a neuropathic pain model, even with direct intrathecal injection at high concentrations. This suggests that achieving sufficient target engagement in vivo with this class of peptides can be challenging.

Troubleshooting Guide

Issue 1: Suspected Poor Bioavailability and Blood-Brain Barrier (BBB) Penetration

Symptoms:

  • Lack of behavioral or physiological effects consistent with target engagement.

  • Low or undetectable levels of this compound in CNS tissue samples.

Troubleshooting Steps:

  • Optimize Route of Administration:

    • Intracerebroventricular (ICV) or Intrathecal (IT) Injection: For initial studies to confirm target engagement in the CNS, direct administration can bypass the BBB. However, be aware that even with direct injection, efficacy may be modest.

    • Intranasal Delivery: This non-invasive route can facilitate nose-to-brain transport and is a promising alternative for CNS peptide delivery.

  • Enhance BBB Permeability:

    • Chemical Modification: Consider conjugation of this compound with cell-penetrating peptides (CPPs) or other BBB-shuttling molecules.

    • Formulation with Permeation Enhancers: The use of excipients that transiently increase BBB permeability can be explored, though this approach requires careful toxicological assessment.

  • Verify CNS Penetration:

    • Conduct pharmacokinetic (PK) studies to measure the concentration of this compound in the brain and cerebrospinal fluid (CSF) following administration. This will help determine if the peptide is reaching its target compartment.

Issue 2: Suspected Rapid In Vivo Degradation

Symptoms:

  • Short duration of action.

  • Rapid clearance from plasma in pharmacokinetic studies.

Troubleshooting Steps:

  • Improve Peptide Stability:

    • N- and C-terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can protect against exopeptidases.

    • Amino Acid Substitution: Replacing L-amino acids with D-amino acids at susceptible cleavage sites can enhance resistance to proteolysis.

    • PEGylation: Conjugating polyethylene glycol (PEG) can increase the hydrodynamic radius of the peptide, reducing renal clearance and protecting it from enzymatic degradation.

    • Lipidation: Attaching a lipid moiety can enhance plasma protein binding, extending the half-life.

    • Cyclization: Introducing a cyclic structure can improve conformational stability and resistance to proteases.

  • Assess In Vitro Stability:

    • Perform a plasma stability assay to determine the half-life of this compound in plasma from the animal model being used. This can help identify if rapid degradation is a primary issue.

Issue 3: Suboptimal Formulation and Delivery

Symptoms:

  • Inconsistent results between experiments.

  • Precipitation of the peptide upon formulation.

Troubleshooting Steps:

  • Optimize Formulation:

    • Solubility: Ensure this compound is fully solubilized in a biocompatible vehicle. A suggested formulation for in vivo use is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.[6] Always check for precipitation before administration.

    • pH and Buffer: The pH of the formulation should be optimized for peptide stability and physiological compatibility.

  • Refine Delivery Technique:

    • For direct CNS injections (e.g., ICV), ensure accurate targeting through stereotaxic surgery and consider a slow infusion rate to improve distribution and reduce potential tissue damage.

Data Presentation

Table 1: Troubleshooting Experimental Parameters for Low this compound Efficacy

Parameter Potential Issue Recommended Action Expected Outcome
Route of Administration Poor BBB penetration with systemic delivery.Switch to direct CNS delivery (ICV/IT) or explore intranasal route.Increased peptide concentration in the CNS.
Peptide Stability Rapid degradation by proteases.Modify peptide (e.g., N/C-terminal capping, D-amino acid substitution, PEGylation).Prolonged in vivo half-life.
Formulation Poor solubility, aggregation, or inappropriate vehicle.Optimize formulation for solubility and stability (e.g., using co-solvents like PEG300 and surfactants like Tween 80).Consistent and reliable dosing.
Dose Insufficient concentration at the target site.Perform a dose-response study to identify the optimal therapeutic dose.Establishment of a clear dose-efficacy relationship.
Target Engagement Ineffective disruption of GluA2-PICK1 interaction in vivo.Confirm target engagement with biochemical methods (e.g., co-immunoprecipitation from treated tissue).Evidence of reduced GluA2-PICK1 binding.

Experimental Protocols

Protocol 1: In Vivo Administration via Intracerebroventricular (ICV) Injection in Mice

Objective: To deliver this compound directly to the CNS, bypassing the blood-brain barrier.

Materials:

  • This compound peptide

  • Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL) with a 30-gauge needle

  • Surgical tools (scalpel, drill, etc.)

Procedure:

  • Prepare the this compound solution in sterile saline or aCSF at the desired concentration. Ensure complete dissolution.

  • Anesthetize the mouse using isoflurane and mount it in the stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Identify the bregma and locate the coordinates for the lateral ventricle (e.g., AP: -0.2 mm, ML: ±1.0 mm, DV: -2.5 mm from the skull surface).

  • Drill a small burr hole at the identified coordinates.

  • Slowly lower the injection needle to the target depth.

  • Infuse the this compound solution (typically 1-5 µL) at a slow rate (e.g., 0.5 µL/min) to allow for diffusion and minimize tissue damage.

  • Leave the needle in place for an additional 5 minutes to prevent backflow upon withdrawal.

  • Slowly retract the needle and suture the incision.

  • Monitor the animal during recovery.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess Target Engagement

Objective: To determine if this compound disrupts the interaction between GluA2 and PICK1 in vivo.

Materials:

  • Brain tissue from this compound-treated and control animals

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-PICK1 antibody for immunoprecipitation

  • Anti-GluA2 antibody for western blotting

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and western blotting reagents

Procedure:

  • Homogenize brain tissue (e.g., hippocampus or cortex) in ice-cold lysis buffer.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate a portion of the pre-cleared lysate with the anti-PICK1 antibody overnight at 4°C with gentle rotation. Use a control IgG as a negative control.

  • Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by SDS-PAGE and western blotting using an anti-GluA2 antibody. A decrease in the amount of co-immunoprecipitated GluA2 in the this compound-treated samples compared to the control samples indicates successful target engagement.

Visualizations

GluA2_PICK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate AMPAR AMPAR (GluA2-containing) Glutamate->AMPAR Binds PICK1 PICK1 AMPAR->PICK1 C-terminus interacts with PDZ domain Endocytosis Endocytosis & Trafficking PICK1->Endocytosis Mediates pep2_EVKI This compound pep2_EVKI->PICK1 Inhibits Interaction Experimental_Workflow_Troubleshooting start Low in vivo Efficacy Observed check_delivery Verify Delivery Route and Formulation start->check_delivery check_stability Assess Peptide Stability check_delivery->check_stability Optimal optimize_delivery Optimize Delivery: - Direct CNS injection - Modify formulation check_delivery->optimize_delivery Suboptimal check_dose Perform Dose-Response Study check_stability->check_dose Good modify_peptide Improve Stability: - N/C-capping - D-amino acids - PEGylation check_stability->modify_peptide Poor confirm_target Confirm Target Engagement (Co-IP) check_dose->confirm_target Optimal adjust_dose Adjust Dose Based on Results check_dose->adjust_dose Suboptimal confirm_target->start Not Confirmed re_evaluate Re-evaluate Efficacy confirm_target->re_evaluate Confirmed optimize_delivery->check_stability modify_peptide->check_dose adjust_dose->confirm_target

References

Technical Support Center: Assessing the Cytotoxicity of pep2-EVKI in Primary Neurons

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers assessing the cytotoxicity of the pep2-EVKI peptide in primary neuron cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an inhibitor peptide that selectively disrupts the interaction between the AMPA receptor subunit GluA2 and the Protein Interacting with C Kinase 1 (PICK1). This interaction is crucial for the trafficking of AMPA receptors and synaptic plasticity. By blocking this interaction, this compound can be used to study the roles of GluA2-PICK1 in neuronal function and dysfunction.

Q2: Why is it important to assess the cytotoxicity of this compound?

A2: While this compound is a valuable tool for studying synaptic mechanisms, it is essential to determine if the observed effects are due to its specific inhibitory action or a general toxic effect on the neurons. Assessing cytotoxicity ensures that the experimental results are not confounded by unintended cell death or stress.

Q3: What are the recommended assays for assessing this compound cytotoxicity in primary neurons?

A3: Several standard assays can be used to evaluate the cytotoxicity of this compound in primary neurons. These include:

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.

  • MTT Assay: Assesses cell viability by measuring the metabolic activity of mitochondria.

  • Caspase-3 Assay: Detects the activation of caspase-3, a key executioner enzyme in the apoptotic pathway.

Q4: What is a suitable concentration range for testing this compound cytotoxicity?

A4: The optimal concentration of this compound for your experiments should be determined empirically. It is recommended to perform a dose-response study, starting from the effective concentration used in functional assays and extending to higher concentrations. A typical starting point for similar peptides in neuronal cultures can range from 1 µM to 50 µM.

Troubleshooting Guides

Lactate Dehydrogenase (LDH) Assay

Experimental Workflow:

LDH_Workflow A Plate Primary Neurons B Treat with this compound and Controls A->B C Incubate for Desired Time B->C D Collect Supernatant C->D E Prepare Positive Control (Lysis) C->E F Add LDH Reaction Mix D->F E->F G Incubate at Room Temperature F->G H Measure Absorbance at 490 nm G->H I Calculate % Cytotoxicity H->I

Caption: Workflow for the LDH cytotoxicity assay.

Troubleshooting:

Problem Possible Cause Solution
High background LDH in control wells Serum in the culture medium contains LDH.Use serum-free medium during the this compound treatment and LDH assay.
Contamination of the culture.Visually inspect cultures for any signs of microbial contamination.
Low signal in positive control (lysed cells) Incomplete cell lysis.Ensure the lysis buffer is at the correct concentration and incubation time is sufficient.
Low cell density.Increase the initial seeding density of the primary neurons.
High variability between replicate wells Inconsistent cell plating.Ensure a homogenous cell suspension and careful pipetting when seeding cells.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate for experimental samples.
MTT Assay

Experimental Workflow:

MTT_Workflow A Plate Primary Neurons B Treat with this compound and Controls A->B C Incubate for Desired Time B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate % Viability G->H

Caption: Workflow for the MTT cell viability assay.

Troubleshooting:

Problem Possible Cause Solution
Low absorbance values in all wells Insufficient incubation time with MTT.Increase the incubation time to allow for formazan crystal formation.
Low cell number.Increase the initial seeding density of the neurons.
This compound interferes with the MTT assay The peptide may have reducing agents that can reduce MTT non-enzymatically.Include a control with this compound in cell-free medium to check for direct reduction of MTT.
Incomplete solubilization of formazan crystals Inadequate mixing or insufficient solubilization solution.Ensure thorough mixing and use an appropriate volume of solubilization solution.
High background from phenol red Phenol red in the culture medium can interfere with absorbance readings.Use phenol red-free medium during the MTT assay.
Caspase-3 Assay

Signaling Pathway:

Caspase3_Pathway A Cytotoxic Stimulus (e.g., this compound if toxic) B Apoptotic Pathway Activation A->B Induces C Pro-caspase-3 B->C Activates D Active Caspase-3 C->D Cleavage E Cleavage of Cellular Substrates D->E Catalyzes F Apoptosis E->F

Caption: Simplified caspase-3 activation pathway in apoptosis.

Troubleshooting:

Problem Possible Cause Solution
No or low caspase-3 activity detected The cytotoxic effect of this compound, if any, is not mediated by apoptosis.Consider using assays for other cell death mechanisms, such as necrosis (LDH assay).
Insufficient incubation time.Optimize the treatment duration to capture the peak of caspase-3 activation.
High background in negative controls Spontaneous apoptosis in the primary neuron culture.Ensure optimal culture conditions and use healthy, viable neurons for the experiment.
Inconsistent results Variability in cell health and density.Maintain consistent cell culture practices and seeding densities.

Experimental Protocols

Lactate Dehydrogenase (LDH) Cytotoxicity Assay
  • Cell Plating: Plate primary neurons in a 96-well plate at a predetermined optimal density and allow them to adhere and mature.

  • Treatment: Remove the culture medium and replace it with fresh, serum-free medium containing various concentrations of this compound. Include a vehicle control (medium with the same solvent used for the peptide) and a positive control for maximum LDH release (e.g., 1% Triton X-100).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48 hours) at 37°C in a humidified incubator.

  • Sample Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mix (containing substrate, cofactor, and dye) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance)] x 100

MTT Cell Viability Assay
  • Cell Plating: Plate primary neurons in a 96-well plate and allow them to establish.

  • Treatment: Treat the cells with different concentrations of this compound and controls as described for the LDH assay.

  • Incubation: Incubate for the desired duration.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Calculate the percentage of cell viability: % Viability = (Sample Absorbance / Vehicle Control Absorbance) x 100

Caspase-3 Activity Assay (Colorimetric)
  • Cell Plating and Treatment: Plate and treat primary neurons with this compound and controls in a 96-well plate.

  • Cell Lysis: After treatment, lyse the cells by adding a lysis buffer and incubating on ice.

  • Lysate Collection: Centrifuge the plate to pellet cell debris and collect the supernatant containing the cell lysate.

  • Caspase-3 Reaction: Add the cell lysate to a new plate containing the caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance at 405 nm.

  • Data Analysis: Compare the absorbance values of the treated samples to the vehicle control to determine the fold-increase in caspase-3 activity.

Quantitative Data Summary

The following tables provide a general reference for expected quantitative results in cytotoxicity assays with primary neurons. Actual values may vary depending on the specific neuron type, culture conditions, and the cytotoxic agent used.

Table 1: Expected LDH Release

Condition % Cytotoxicity (Relative to Maximum Lysis)
Vehicle Control5 - 15%
Mildly Cytotoxic Compound20 - 40%
Moderately Cytotoxic Compound40 - 70%
Highly Cytotoxic Compound> 70%

Table 2: Expected MTT Assay Results

Condition % Viability (Relative to Vehicle Control)
Vehicle Control100%
Mild Cytotoxicity80 - 95%
Moderate Cytotoxicity50 - 80%
High Cytotoxicity< 50%

Table 3: Expected Caspase-3 Activity

Condition Fold Increase in Caspase-3 Activity (Relative to Vehicle Control)
Vehicle Control1.0
Apoptotic Stimulus (e.g., Staurosporine)2.0 - 10.0
Test Compound (this compound)To be determined

Validation & Comparative

A Comparative Guide to the PICK1-Interacting Peptide pep2-EVKI and its Scrambled Control pep2-SVKE

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitor peptide pep2-EVKI and its scrambled control, pep2-SVKE. This document summarizes their performance based on experimental data, details the underlying methodologies, and visualizes the relevant biological pathways.

The peptide this compound is a selective inhibitor of the interaction between the AMPA receptor subunit GluA2 and the PDZ domain of Protein Interacting with C Kinase 1 (PICK1). This interaction is a critical regulatory point in synaptic plasticity, particularly in processes like long-term depression (LTD) and the trafficking of AMPA receptors. To validate the specificity of this compound's effects, a scrambled control peptide, pep2-SVKE, which consists of the same amino acids in a randomized sequence, is often employed. This guide delineates the functional differences between these two peptides, supported by experimental evidence.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the biological activity of this compound and its scrambled control, pep2-SVKE.

Table 1: Effect on Long-Term Depression (LTD) in Hippocampal CA1 Neurons

PeptideConcentration% LTD ReductionStatistical Significance
This compound50 µMSignificantp < 0.05
pep2-SVKE50 µMNo significant reductionNot significant

Data extracted from Thorsen et al., 2010.[1][2][3][4]

Table 2: Effect on AMPA/NMDA Ratio and Rectification in Hippocampal Neurons

PeptideEffect on AMPA/NMDA RatioEffect on Rectification
This compoundReductionDecrease
pep2-SVKENo significant effectNo significant effect

Data extracted from Terashima et al., 2004.[5]

Signaling Pathway and Experimental Workflow

The interaction between the GluA2 subunit of AMPA receptors and PICK1 is a key step in the internalization of GluA2-containing AMPA receptors, a cellular mechanism underlying long-term depression (LTD). The peptide this compound is designed to mimic the C-terminal sequence of GluA2, thereby competitively inhibiting its binding to the PDZ domain of PICK1.

cluster_0 Postsynaptic Terminal cluster_1 Experimental Intervention GluA2 GluA2 Subunit (of AMPA Receptor) PICK1 PICK1 GluA2->PICK1 Binds to PDZ domain Internalization GluA2 Internalization PICK1->Internalization Promotes LTD Long-Term Depression (LTD) Internalization->LTD Leads to pep2_EVKI This compound pep2_EVKI->PICK1 Inhibits Binding pep2_SVKE pep2-SVKE (Scrambled Control) cluster_0 Experimental Workflow Slice Prepare Hippocampal Brain Slices Recording Establish Baseline Synaptic Recording Slice->Recording Peptide Infuse with This compound or pep2-SVKE Recording->Peptide LTD_induction Induce LTD (Low-Frequency Stimulation) Peptide->LTD_induction Post_LTD Record Post-LTD Synaptic Response LTD_induction->Post_LTD Analysis Analyze and Compare % LTD Post_LTD->Analysis

References

A Comparative Guide to pep2-EVKI and pep2-AVKI: Inhibitors of the GluA2-PICK1 Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used peptide inhibitors, pep2-EVKI and pep2-AVKI, which are instrumental in studying the trafficking of AMPA receptors and its role in synaptic plasticity. Both peptides are designed to competitively disrupt the interaction between the C-terminus of the AMPA receptor subunit GluA2 and the PDZ domain of the scaffolding protein PICK1 (Protein Interacting with C Kinase 1).

Introduction to this compound and pep2-AVKI

This compound and pep2-AVKI are synthetic peptides that mimic the C-terminal sequence of the GluA2 subunit. Their primary mechanism of action is to selectively interfere with the binding of GluA2 to PICK1.[1][2][3][4] This interaction is a critical step in the internalization and trafficking of GluA2-containing AMPA receptors, a process implicated in forms of synaptic plasticity such as long-term depression (LTD).[2][5] Notably, these peptides do not affect the binding of GluA2 to other interacting proteins like GRIP or ABP, nor do they directly modulate the ion channel function of the AMPA receptor.[3][4]

Comparative Data

While direct head-to-head quantitative comparisons are limited, the following table summarizes the key characteristics of this compound and pep2-AVKI based on available information. The efficacy and potency are inferred from their widespread use in functional studies aimed at disrupting the GluA2-PICK1 interaction.

FeatureThis compoundpep2-AVKI
Sequence YNVYGIEE VKIYNVYGIEA VKI
Target PDZ domain of PICK1PDZ domain of PICK1
Mechanism of Action Competitive inhibitor of GluA2-PICK1 interactionCompetitive inhibitor of GluA2-PICK1 interaction
Primary Effect Disrupts the internalization and trafficking of GluA2-containing AMPA receptorsDisrupts the internalization and trafficking of GluA2-containing AMPA receptors
Specificity Selective for PICK1 over GRIP and ABPSelective for PICK1 over GRIP and ABP
Reported Applications Studying AMPA receptor trafficking, synaptic plasticity (LTD), and related neurological conditionsStudying AMPA receptor trafficking, synaptic plasticity (LTD), and related neurological conditions

Signaling Pathway and Mechanism of Action

Both this compound and pep2-AVKI modulate the same signaling pathway, which governs the surface expression of GluA2-containing AMPA receptors. The interaction between GluA2 and PICK1 is a key regulatory point in this pathway, which is often initiated by the activation of protein kinase C (PKC).

GluA2_PICK1_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate GluA2 GluA2-containing AMPA Receptor Glutamate->GluA2 activates Internalization Receptor Internalization GluA2->Internalization leads to PICK1 PICK1 PICK1->GluA2 binds to PKC PKC PKC->PICK1 activates LTD Long-Term Depression (LTD) Internalization->LTD contributes to pep2 This compound / pep2-AVKI pep2->PICK1 inhibits binding to GluA2 Experimental_Workflow start Start: Neuronal Cell Culture (e.g., hippocampal neurons) treatment Treatment Groups start->treatment control Vehicle Control treatment->control pep2_evki This compound treatment->pep2_evki pep2_avki pep2-AVKI treatment->pep2_avki incubation Incubation and Stimulation (e.g., NMDA, DHPG) control->incubation pep2_evki->incubation pep2_avki->incubation assays Downstream Assays incubation->assays co_ip Co-Immunoprecipitation (GluA2-PICK1) assays->co_ip surface_biotinylation Surface Biotinylation (Surface GluA2 levels) assays->surface_biotinylation electrophysiology Electrophysiology (mEPSC, LTD) assays->electrophysiology analysis Data Analysis and Comparison co_ip->analysis surface_biotinylation->analysis electrophysiology->analysis

References

Validating PEP2-EVKI's Specificity for PICK1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PEP2-EVKI's specificity for the Protein Interacting with C Kinase 1 (PICK1) scaffold protein. We will delve into the experimental data supporting its selectivity, compare its performance with alternative inhibitors, and provide detailed experimental protocols for validation.

Introduction to this compound and PICK1

PICK1 is a crucial scaffolding protein containing a PDZ domain that plays a significant role in regulating the trafficking of various membrane receptors, most notably the AMPA receptor subunit GluA2. The interaction between PICK1 and GluA2 is implicated in synaptic plasticity, the underlying mechanism of learning and memory. Dysregulation of this interaction has been linked to several neurological disorders, making PICK1 a promising therapeutic target.

This compound is a synthetic peptide designed to competitively inhibit the interaction between the C-terminus of GluA2 and the PDZ domain of PICK1. Its specificity is paramount for its use as a research tool and a potential therapeutic lead, as off-target effects on other PDZ domain-containing proteins, such as GRIP and ABP, could lead to unintended consequences.

Comparative Analysis of PICK1 Inhibitors

InhibitorTargetBinding Affinity (Ki/IC50)Selectivity NotesReferences
This compound PICK1Not ReportedSelectively disrupts GluA2 binding to PICK1; does not affect binding to GRIP or ABP.[1][2][1][2]
GRIP/ABPNo significant binding reported[1][2]
pep2-SVKE (Control)No bindingInactive control peptide.[1]
FSC231 PICK1~10.1 µM (Ki)A small molecule inhibitor that does not bind to the PDZ domains of PSD-95 or GRIP1.
Tat-P4-(C5)2 PICK1~2 nMA high-affinity bivalent peptide inhibitor.

Signaling Pathway of PICK1 and AMPA Receptor Trafficking

The following diagram illustrates the central role of PICK1 in mediating the endocytosis of GluA2-containing AMPA receptors, a process that can be inhibited by this compound.

cluster_membrane Postsynaptic Membrane AMPA_R AMPAR (GluA2) PICK1 PICK1 AMPA_R->PICK1 binds Endocytosis Endocytosis PICK1->Endocytosis promotes PEP2_EVKI This compound PEP2_EVKI->PICK1 inhibits

Caption: PICK1-mediated endocytosis of AMPA receptors and its inhibition by this compound.

Experimental Validation of this compound Specificity

The specificity of this compound is typically validated through a series of biochemical and cell-based assays. Below are detailed protocols for two common methods.

Experimental Workflow

This diagram outlines a typical workflow for validating the specificity of a PICK1 inhibitor like this compound.

start Start y2h Yeast Two-Hybrid / GST Pull-Down start->y2h In vitro binding co_ip Co-Immunoprecipitation y2h->co_ip Cellular context functional Functional Assays (Electrophysiology) co_ip->functional Physiological context evaluate Evaluate Specificity functional->evaluate specific Specific for PICK1 evaluate->specific Yes not_specific Off-target Effects evaluate->not_specific No

Caption: Workflow for validating the specificity of a PICK1 inhibitor.

Detailed Experimental Protocols

1. GST Pull-Down Assay to Determine Specificity

This in vitro assay directly assesses the ability of this compound to disrupt the interaction between PICK1 and the C-terminus of GluA2, while not affecting the interaction with GRIP or ABP.

  • Materials:

    • GST-tagged PICK1, GST-tagged GRIP, GST-tagged ABP fusion proteins

    • Glutathione-agarose beads

    • Biotinylated peptide corresponding to the C-terminus of GluA2 (e.g., Biotin-IESVKI)

    • This compound and control peptides (e.g., pep2-SVKE)

    • Binding buffer (e.g., PBS with 0.1% Triton X-100)

    • Wash buffer (e.g., PBS with 0.5% Triton X-100)

    • Elution buffer (e.g., 10 mM reduced glutathione in 50 mM Tris-HCl, pH 8.0)

    • Streptavidin-HRP conjugate and appropriate substrate for detection

  • Protocol:

    • Immobilize GST-fusion proteins: Incubate GST-PICK1, GST-GRIP, and GST-ABP with glutathione-agarose beads for 1 hour at 4°C.

    • Wash: Wash the beads three times with wash buffer to remove unbound protein.

    • Binding Reaction: Resuspend the beads in binding buffer containing the biotinylated GluA2 peptide. For competition assays, pre-incubate the beads with varying concentrations of this compound or control peptides for 30 minutes before adding the GluA2 peptide. Incubate for 2 hours at 4°C.

    • Wash: Wash the beads five times with wash buffer to remove unbound peptides.

    • Elution: Elute the bound proteins and peptides by adding elution buffer.

    • Detection: Analyze the eluates by Western blot. Probe with streptavidin-HRP to detect the biotinylated GluA2 peptide. A decrease in the signal in the presence of this compound indicates inhibition of the interaction.

2. Co-Immunoprecipitation (Co-IP) from Cell Lysates

This cell-based assay confirms the specificity of this compound in a more physiological context.

  • Materials:

    • Cell line expressing endogenous or overexpressed PICK1 and GluA2 (e.g., HEK293T cells or primary neurons)

    • Anti-PICK1 antibody for immunoprecipitation

    • Anti-GluA2 antibody for Western blotting

    • Protein A/G agarose beads

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • This compound and control peptides

    • Wash buffer (e.g., PBS with 0.05% Tween 20)

    • SDS-PAGE and Western blotting reagents

  • Protocol:

    • Cell Treatment: Treat cells with this compound or a control peptide at the desired concentration for a specified time.

    • Cell Lysis: Lyse the cells in lysis buffer on ice.

    • Pre-clearing: Centrifuge the lysate to pellet cellular debris and pre-clear the supernatant with protein A/G agarose beads to reduce non-specific binding.

    • Immunoprecipitation: Incubate the pre-cleared lysate with the anti-PICK1 antibody overnight at 4°C.

    • Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

    • Wash: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

    • Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

    • Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an anti-GluA2 antibody to detect co-immunoprecipitated GluA2. A reduced GluA2 signal in the this compound treated sample compared to the control indicates that the peptide disrupts the PICK1-GluA2 interaction within the cell.

Conclusion

The available evidence strongly indicates that this compound is a selective inhibitor of the PICK1-GluA2 interaction. While direct quantitative binding affinity data for this compound is not prominently published, its functional selectivity has been demonstrated in multiple studies. For researchers requiring highly potent inhibitors with well-defined binding kinetics, newer alternatives such as FSC231 and Tat-P4-(C5)2 may be considered. The experimental protocols provided in this guide offer a robust framework for independently validating the specificity of this compound or other potential PICK1 inhibitors in your own research.

References

A Comparative Guide to Alternative Inhibitors of the GluA2-PICK1 Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between the GluA2 subunit of the AMPA receptor and the PDZ domain of the protein interacting with C kinase 1 (PICK1) is a critical regulator of synaptic plasticity and is implicated in various neurological disorders.[1][2] This guide provides a comparative overview of alternative small molecule inhibitors of this interaction, presenting key performance data, detailed experimental protocols, and relevant signaling pathways to aid in the selection and application of these research tools.

Performance Comparison of GluA2-PICK1 Inhibitors

Several small molecule inhibitors targeting the GluA2-PICK1 interaction have been identified and characterized. Below is a summary of their performance based on available experimental data. It is important to note that a direct head-to-head comparison under identical experimental conditions is not yet available in the literature. The presented data is compiled from various studies and should be interpreted with consideration of the different assay systems used.

InhibitorChemical ScaffoldPotency (IC50/Ki)Experimental MethodKey FindingsReference
BIO124 Piperidine-basedIC50: 0.51 µMFluorescence Polarization AssayModest inhibitor identified through fluorescence polarization screening.[3]
FSC231 Not specified in detailKi: ~10.1 µMNot specifiedFirst-identified small-molecule inhibitor of PICK1. Blocks both long-term depression and long-term potentiation.[3]
BIO922 (1z) Quinoline derivativeKi: 69 nMNot specifiedPotent inhibitor that stabilizes surface GluA2 levels and attenuates Aβ-induced intracellular calcium rise.[4]

Signaling Pathways and Experimental Workflows

To understand the context in which these inhibitors function, it is crucial to visualize the underlying molecular mechanisms. The following diagrams illustrate the key signaling pathways involving the GluA2-PICK1 interaction and a typical experimental workflow for inhibitor screening.

GluA2_PICK1_Signaling cluster_LTD Long-Term Depression (LTD) cluster_Inhibitor Inhibitor Action cluster_AD Alzheimer's Disease (AD) Pathology NMDAR NMDAR Activation Ca_Influx Ca2+ Influx NMDAR->Ca_Influx PKC PKC Activation Ca_Influx->PKC GluA2_pS880 GluA2 (pS880) PKC->GluA2_pS880 PICK1_binds_GluA2 PICK1 binds GluA2 GluA2_pS880->PICK1_binds_GluA2 AMPAR_Endocytosis AMPAR Endocytosis PICK1_binds_GluA2->AMPAR_Endocytosis Block_Interaction Blocks Interaction Inhibitor GluA2-PICK1 Inhibitor (e.g., BIO922) Inhibitor->Block_Interaction Block_Interaction->PICK1_binds_GluA2 Stabilize_Surface_GluA2 Stabilizes Surface GluA2 Block_Interaction->Stabilize_Surface_GluA2 Stabilize_Surface_GluA2->AMPAR_Endocytosis Prevents Abeta Amyloid-beta (Aβ) Ca_Dysregulation Ca2+ Dysregulation Abeta->Ca_Dysregulation Enhanced_LTD Enhanced LTD Ca_Dysregulation->Enhanced_LTD Enhanced_LTD->AMPAR_Endocytosis

Caption: GluA2-PICK1 signaling in synaptic depression and inhibitor action.

Experimental_Workflow cluster_Screening Inhibitor Screening Workflow start Start: Compound Library fp_assay Fluorescence Polarization (FP) Assay (Primary Screen) start->fp_assay hit_id Hit Identification fp_assay->hit_id co_ip Co-Immunoprecipitation (Co-IP) (Secondary Screen) hit_id->co_ip surface_glua2 Surface GluA2 Measurement (Functional Assay) co_ip->surface_glua2 lead_compound Lead Compound surface_glua2->lead_compound

Caption: A typical experimental workflow for identifying GluA2-PICK1 inhibitors.

Detailed Experimental Protocols

Reproducibility and standardization are paramount in scientific research. The following sections provide detailed protocols for key experiments used to characterize GluA2-PICK1 inhibitors.

Co-Immunoprecipitation (Co-IP) to Validate Target Engagement

This protocol is designed to verify that a candidate inhibitor can disrupt the interaction between GluA2 and PICK1 in a cellular context.

Materials:

  • Cultured neurons or transfected HEK293T cells expressing GluA2 and PICK1.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies: anti-GluA2 and anti-PICK1.

  • Protein A/G magnetic beads.

  • Candidate inhibitor.

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., Laemmli sample buffer).

  • Western blot equipment and reagents.

Procedure:

  • Cell Lysis: Treat cells with the candidate inhibitor or vehicle control for the desired time. Lyse the cells in ice-cold lysis buffer.

  • Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-PICK1 antibody overnight at 4°C.

  • Complex Capture: Add protein A/G magnetic beads to the lysate and incubate to capture the antibody-protein complexes.

  • Washing: Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by boiling in elution buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with anti-GluA2 and anti-PICK1 antibodies to detect the co-immunoprecipitated proteins.

Fluorescence Polarization (FP) Assay for Quantitative Binding Analysis

This biophysical assay is used to quantify the binding affinity of inhibitors to the GluA2-PICK1 complex in a high-throughput format.

Materials:

  • Purified recombinant PICK1 protein.

  • A fluorescently labeled peptide corresponding to the C-terminus of GluA2 (e.g., FITC-GluA2 C-tail).

  • Candidate inhibitors at various concentrations.

  • Assay buffer (e.g., PBS, pH 7.4).

  • A microplate reader with fluorescence polarization capabilities.

Procedure:

  • Assay Setup: In a microplate, add a fixed concentration of the fluorescently labeled GluA2 peptide and purified PICK1 protein.

  • Inhibitor Addition: Add serial dilutions of the candidate inhibitor to the wells. Include a no-inhibitor control.

  • Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization in each well using the microplate reader.

  • Data Analysis: Plot the fluorescence polarization values against the inhibitor concentration and fit the data to a suitable binding model to determine the IC50 value.

Measurement of Surface GluA2 Levels in Neurons

This cell-based assay assesses the functional consequence of inhibiting the GluA2-PICK1 interaction on AMPA receptor trafficking.

Materials:

  • Cultured primary neurons.

  • Candidate inhibitor.

  • Biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin).

  • Quenching solution (e.g., glycine in PBS).

  • Lysis buffer.

  • Streptavidin-coated beads.

  • Western blot equipment and reagents.

Procedure:

  • Cell Treatment: Treat cultured neurons with the candidate inhibitor or vehicle for the desired duration.

  • Surface Biotinylation: Incubate the live cells with a membrane-impermeable biotinylation reagent on ice to label surface proteins.

  • Quenching: Stop the biotinylation reaction by washing with a quenching solution.

  • Cell Lysis: Lyse the cells in lysis buffer.

  • Pull-down of Biotinylated Proteins: Incubate the cell lysate with streptavidin-coated beads to capture the biotinylated (surface) proteins.

  • Western Blotting: Elute the captured proteins and analyze the levels of surface GluA2 by Western blotting using an anti-GluA2 antibody. Total GluA2 levels in the lysate should also be measured as a loading control.

References

Unmasking the Specificity of pep2-EVKI: A Comparative Guide to its Cross-Reactivity with PDZ Domain Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the binding specificity of peptide-based inhibitors is paramount. This guide provides a comprehensive comparison of the cross-reactivity of pep2-EVKI, a known inhibitor of the PICK1 PDZ domain, with other PDZ domain-containing proteins. By presenting available experimental data and detailed methodologies, this document serves as a critical resource for evaluating the selectivity of this tool compound.

The this compound peptide is a well-established inhibitor that selectively targets the interaction between the protein interacting with C kinase 1 (PICK1) and the C-terminus of the AMPA receptor subunit GluA2. This interaction is a key regulatory point in synaptic plasticity. The selectivity of this compound for PICK1 over other PDZ domain-containing proteins is crucial for its utility in dissecting specific cellular signaling pathways.

Quantitative Analysis of this compound Binding Affinities

To provide a comparative context, the following table summarizes the known interactions and lack thereof for this compound.

Target PDZ Domain ProteinInteracting PartnerEffect of this compoundBinding Affinity (Kd/IC50)Experimental Method
PICK1 GluA2 C-terminus (SVKI)Inhibition Not explicitly quantified in most public literatureCo-immunoprecipitation, Pull-down assays
GRIP GluA2 C-terminus (SVKI)No significant inhibition Not applicableCo-immunoprecipitation
ABP GluA2 C-terminus (SVKI)No significant inhibition Not applicableCo-immunoprecipitation
Syntenin GluR52b C-terminusNo significant effect Not applicablePull-down assay
PSD-95 GluR52b C-terminusNo significant effect Not applicablePull-down assay

Note: The absence of quantitative binding constants (Kd or IC50) in publicly accessible literature highlights a gap in the comprehensive characterization of this compound. The data presented is based on qualitative assessments from co-immunoprecipitation and pull-down assays.

Deciphering Binding Specificity: A Look at the Signaling Pathway

The signaling pathway involving PICK1 and AMPA receptors is central to synaptic plasticity, including long-term depression (LTD) and long-term potentiation (LTP). The ability of this compound to selectively inhibit the PICK1-GluA2 interaction allows researchers to probe the specific role of this interaction in these complex processes.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R AMPA_R AMPA Receptor (GluA2 subunit) Glutamate->AMPA_R PKC PKC NMDA_R->PKC Ca2+ influx PICK1 PICK1 AMPA_R->PICK1 Binding GRIP_ABP GRIP / ABP AMPA_R->GRIP_ABP Binding Endocytosis AMPA-R Endocytosis (LTD) PICK1->Endocytosis PKC->AMPA_R Phosphorylation pep2_EVKI This compound pep2_EVKI->PICK1 Inhibits

Figure 1: Simplified signaling pathway of PICK1-mediated AMPA receptor trafficking. This compound selectively inhibits the interaction between the GluA2 subunit of the AMPA receptor and PICK1.

Experimental Methodologies for Assessing Cross-Reactivity

To determine the binding affinity and specificity of peptides like this compound, several biophysical and biochemical techniques are employed. The following are detailed protocols for key experimental approaches.

Fluorescence Polarization (FP)

Fluorescence Polarization is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. It is a powerful method for quantifying binding affinities (Kd) in a high-throughput format.

Protocol for FP-based Competition Assay:

  • Reagents and Preparation:

    • Fluorescently labeled tracer peptide (e.g., a known high-affinity PICK1 binding peptide labeled with fluorescein).

    • Purified recombinant PDZ domain proteins (PICK1 and a panel of other PDZ domains).

    • Unlabeled competitor peptide (this compound).

    • Assay Buffer (e.g., Phosphate Buffered Saline with 0.01% Tween-20).

  • Assay Procedure:

    • A fixed concentration of the fluorescently labeled tracer peptide and the target PDZ domain are incubated to form a complex, resulting in a high fluorescence polarization signal.

    • Increasing concentrations of the unlabeled competitor peptide (this compound) are added to the complex.

    • If this compound binds to the PDZ domain, it will displace the fluorescent tracer, leading to a decrease in the fluorescence polarization signal.

    • The plate is incubated to reach equilibrium and then read in a microplate reader equipped with polarization filters.

  • Data Analysis:

    • The IC50 value (the concentration of competitor that displaces 50% of the tracer) is determined by fitting the data to a sigmoidal dose-response curve.

    • The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

cluster_workflow Fluorescence Polarization Workflow start Start step1 Prepare fluorescent tracer, PDZ protein, and this compound start->step1 step2 Incubate tracer and PDZ protein to form complex step1->step2 step3 Add serial dilutions of this compound step2->step3 step4 Incubate to equilibrium step3->step4 step5 Measure Fluorescence Polarization step4->step5 step6 Calculate IC50 and Ki step5->step6 end End step6->end

Figure 2: Experimental workflow for determining peptide binding affinity using a fluorescence polarization competition assay.
Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte to a ligand immobilized on a sensor surface in real-time. It provides kinetic data (association and dissociation rates) in addition to binding affinity.

Protocol for SPR Analysis:

  • Immobilization:

    • A purified PDZ domain protein is covalently immobilized on a sensor chip (e.g., a CM5 chip) using amine coupling chemistry.

    • A reference flow cell is prepared with a non-target protein or is left blank to subtract non-specific binding.

  • Binding Analysis:

    • A series of concentrations of the analyte (this compound) in a suitable running buffer (e.g., HBS-EP+) are injected over the sensor surface.

    • The change in the refractive index at the surface, proportional to the mass of bound analyte, is measured in real-time and recorded as a sensorgram.

    • Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the peptide.

  • Data Analysis:

    • The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Co-Immunoprecipitation (Co-IP)

Co-IP is a technique used to study protein-protein interactions in a cellular context. It is primarily a qualitative method to confirm interactions.

Protocol for Co-IP:

  • Cell Lysis:

    • Cells expressing the target PDZ domain protein and its interacting partner are lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • An antibody specific to the PDZ domain protein is added to the cell lysate and incubated to form an antibody-antigen complex. In the context of this compound, the peptide would be pre-incubated with the lysate.

    • Protein A/G beads are added to pull down the antibody-antigen complex.

  • Washing and Elution:

    • The beads are washed several times to remove non-specifically bound proteins.

    • The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Detection:

    • The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the interacting partner to determine if it was co-precipitated. A reduction in the co-precipitated partner in the presence of this compound indicates inhibition.

Logical Comparison of Binding Profiles

The available data suggests a highly selective binding profile for this compound. This selectivity is likely conferred by specific amino acid residues within the binding pocket of the PICK1 PDZ domain that are not conserved in other PDZ domains like those of GRIP and ABP.

cluster_targets PDZ Domain Targets pep2_EVKI This compound PICK1 PICK1 pep2_EVKI->PICK1 High Affinity (Inhibits) GRIP GRIP pep2_EVKI->GRIP Low/No Affinity (No Inhibition) ABP ABP pep2_EVKI->ABP Low/No Affinity (No Inhibition) Other_PDZs Other PDZ Domains (e.g., Syntenin, PSD-95) pep2_EVKI->Other_PDZs Low/No Affinity (No Inhibition)

Figure 3: Logical relationship of this compound binding to various PDZ domain proteins based on current experimental evidence.

Unraveling the Role of pep2-EVKI in Long-Term Depression: A Comparative Guide to Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of functional assays to validate the effect of the peptide inhibitor pep2-EVKI on Long-Term Depression (LTD). We delve into the conflicting reports of its efficacy, present supporting experimental data for alternative compounds, and provide detailed methodologies for key experiments.

Long-Term Depression (LTD) is a crucial form of synaptic plasticity characterized by a persistent decrease in synaptic strength, playing a vital role in learning and memory. A key molecular mechanism underlying LTD is the endocytosis of AMPA receptors, particularly the GluA2 subunit. The protein interacting with C kinase 1 (PICK1) is a critical mediator in this process, as it binds to GluA2 and facilitates its internalization. The peptide this compound has been designed to selectively disrupt this PICK1-GluA2 interaction, suggesting its potential as a tool to modulate LTD. However, its true effect on this form of synaptic plasticity remains a subject of debate.

The this compound Controversy: A Tale of Conflicting Data

There is a notable discrepancy in the reported effects of this compound on LTD. Several commercial suppliers state that the peptide does not affect LTD. In contrast, research on a closely related peptide, referred to as -EVKI, which shares the core functional motif, demonstrated a significant inhibition of LTD. This guide aims to shed light on this controversy by presenting the available data and comparing this compound with other molecules targeting the same pathway.

Quantitative Comparison of PICK1-GluA2 Interaction Inhibitors on LTD

To provide a clear comparison, the following table summarizes the quantitative data available for different inhibitors of the PICK1-GluA2 interaction and their impact on LTD.

CompoundTargetAssay TypeConcentrationObserved Effect on LTDReference
-EVKI peptide PICK1-GluA2 InteractionElectrophysiology (Hippocampal Slices)Not SpecifiedInhibited LTD induction by 62%Hanley et al., 2002
FSC231 PICK1 PDZ DomainElectrophysiology (Hippocampal Slices)50 µMLTD was 74% of baseline in the presence of FSC231, compared to 50% in control conditions, indicating a significant inhibition.[1][2]Thorsen et al., 2010
Tat-P4-(C5)2 PICK1 PDZ DomainBiochemical and in vivo pain modelsNot Specified for LTDReduces GluA2 phosphorylation in a chemical LTD protocol.Bach et al., 2012
This compound PICK1-GluA2 InteractionVarious Supplier Data SheetsNot SpecifiedNo reported effect on LTDMultiple commercial suppliers

Key Functional Assays and Experimental Protocols

Validating the effect of this compound and its alternatives on LTD requires a combination of electrophysiological and biochemical assays.

Electrophysiology in Hippocampal Slices

This is the gold-standard assay for directly measuring synaptic plasticity, including LTD.

Objective: To measure the effect of this compound on the induction and expression of LTD at Schaffer collateral-CA1 synapses.

Experimental Protocol:

  • Slice Preparation: Prepare acute transverse hippocampal slices (300-400 µm thick) from adult rodents.

  • Incubation: Allow slices to recover for at least 1 hour in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 at room temperature.

  • Recording: Place a slice in a recording chamber continuously perfused with aCSF. Obtain stable baseline field excitatory postsynaptic potentials (fEPSPs) in the CA1 stratum radiatum by stimulating Schaffer collateral afferents.

  • LTD Induction: After a stable baseline recording for 20-30 minutes, induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).

  • Drug Application: To test the effect of this compound, perfuse the slice with aCSF containing the desired concentration of the peptide for a predetermined period before and during the LFS.

  • Data Analysis: Monitor the fEPSP slope for at least 60 minutes post-LFS. The magnitude of LTD is expressed as the percentage depression of the fEPSP slope relative to the pre-LFS baseline. Compare the magnitude of LTD in control slices versus slices treated with this compound.

Workflow for Electrophysiological LTD Assay

LTD_Workflow cluster_prep Slice Preparation & Recovery cluster_exp Electrophysiology Experiment cluster_analysis Data Analysis prep Prepare Hippocampal Slices recover Recover Slices in aCSF prep->recover record Establish Stable Baseline fEPSP Recording recover->record drug Apply this compound or Vehicle record->drug lfs Induce LTD with Low-Frequency Stimulation drug->lfs post_record Record fEPSPs Post-LTD Induction lfs->post_record analyze Analyze fEPSP Slope Depression post_record->analyze compare Compare this compound vs. Control analyze->compare

Caption: Workflow for assessing this compound's effect on LTD using electrophysiology.

Co-Immunoprecipitation (Co-IP)

This biochemical assay is used to verify that this compound physically disrupts the interaction between PICK1 and GluA2 in a cellular context.

Objective: To determine if this compound inhibits the binding of PICK1 to the GluA2 subunit of AMPA receptors in hippocampal lysates.

Experimental Protocol:

  • Lysate Preparation: Homogenize hippocampal tissue or cultured neurons in a mild lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.

  • Peptide Incubation: Incubate the pre-cleared lysate with this compound or a control peptide at the desired concentration for 1-2 hours at 4°C.

  • Immunoprecipitation: Add an antibody against PICK1 to the lysate and incubate overnight at 4°C.

  • Complex Capture: Add protein A/G beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the bound proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with antibodies against PICK1 and GluA2 to detect the amount of GluA2 that was co-immunoprecipitated with PICK1.

Logical Flow of a Co-Immunoprecipitation Experiment

CoIP_Logic start Start with Hippocampal Lysate containing PICK1 and GluA2 treatment Incubate with this compound or Control start->treatment ip Immunoprecipitate with anti-PICK1 Antibody treatment->ip capture Capture Immune Complexes on Beads ip->capture wash Wash to Remove Non-specific Binders capture->wash elute Elute Bound Proteins wash->elute wb Western Blot for GluA2 elute->wb result Reduced GluA2 signal indicates inhibition wb->result

Caption: Logical steps to validate this compound's inhibitory action via Co-IP.

Signaling Pathway of LTD and the Role of this compound

LTD induction at many central synapses is triggered by the activation of NMDA receptors, leading to a modest influx of Ca2+. This calcium signal activates a cascade of downstream signaling molecules, including the phosphatase calcineurin, which ultimately leads to the dephosphorylation and internalization of synaptic AMPA receptors. PICK1 plays a crucial role in the trafficking and internalization of GluA2-containing AMPA receptors during this process. By binding to the C-terminus of GluA2, PICK1 is thought to facilitate the removal of these receptors from the synapse.

This compound is designed to competitively inhibit the PDZ domain of PICK1, thereby preventing its interaction with GluA2. In theory, this should stabilize AMPA receptors at the synapse and inhibit LTD.

LTD Signaling Pathway and Proposed Action of this compound

LTD_Pathway cluster_membrane Postsynaptic Membrane cluster_cytoplasm Cytoplasm NMDAR NMDA Receptor Ca Ca2+ Influx NMDAR->Ca Activation AMPAR AMPAR (GluA2) Endocytosis AMPAR Endocytosis AMPAR->Endocytosis Internalization Calcineurin Calcineurin Ca->Calcineurin Activates PICK1 PICK1 Calcineurin->PICK1 Modulates PICK1->AMPAR Binds to GluA2 LTD LTD Endocytosis->LTD pep2_EVKI This compound pep2_EVKI->PICK1 Inhibits

Caption: Simplified signaling cascade of LTD and the inhibitory target of this compound.

Conclusion and Future Directions

The conflicting reports on the efficacy of this compound in modulating LTD highlight the importance of rigorous experimental validation. While the theoretical basis for its function is sound, the available data is inconclusive. In contrast, small molecule inhibitors of the PICK1 PDZ domain, such as FSC231, have demonstrated a clear inhibitory effect on LTD in published studies.

For researchers investigating the role of the PICK1-GluA2 interaction in synaptic plasticity, it is crucial to:

  • Directly test the effect of this compound on LTD using electrophysiological recordings in their experimental system of choice.

  • Perform biochemical validation such as co-immunoprecipitation or FRET assays to confirm the disruption of the PICK1-GluA2 interaction by this compound.

  • Consider alternative, published inhibitors like FSC231 as positive controls for inhibiting PICK1-mediated processes.

Further research is required to definitively resolve the controversy surrounding this compound and to fully understand its potential as a tool for modulating synaptic plasticity. This guide provides the foundational knowledge and experimental frameworks to empower researchers in this endeavor.

References

A Researcher's Guide to Confirming Pep2-EVKI and PICK1 Binding: A Comparative Analysis of Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in neuroscience and drug development, validating the interaction between the peptide Pep2-EVKI and the Protein Interacting with C Kinase 1 (PICK1) is crucial for understanding and modulating synaptic plasticity. This compound is widely recognized as a selective inhibitor of the interaction between the AMPA receptor subunit GluA2 and the PDZ domain of PICK1.[1][2][3][4] This guide provides a comparative overview of key biochemical assays to confirm and quantify this binding, complete with experimental protocols and data presentation to aid in experimental design and interpretation.

At a Glance: Comparison of Biochemical Assays

To facilitate the selection of the most appropriate method for your research needs, the following table summarizes the key characteristics of four powerful biochemical assays.

AssayPrincipleThroughputQuantitative DataKey AdvantagesKey Disadvantages
Fluorescence Polarization (FP) Measures the change in polarization of fluorescently labeled this compound upon binding to the larger PICK1 protein.HighBinding Affinity (Kd), Inhibition Constant (Ki)Homogeneous (no separation steps), suitable for high-throughput screening, requires small sample volumes.Requires fluorescent labeling of the peptide, potential for interference from fluorescent compounds.
Co-immunoprecipitation (Co-IP) An antibody against PICK1 is used to pull down PICK1 and any interacting molecules, including this compound, from a complex mixture.Low to MediumQualitative (Yes/No interaction) or Semi-quantitativeCan be performed in a cellular context (in vivo or in vitro), does not require purified proteins.Indirect assay, prone to non-specific binding, not inherently quantitative.
Surface Plasmon Resonance (SPR) Detects the change in refractive index at a sensor surface when this compound (analyte) flows over immobilized PICK1 (ligand).MediumBinding Affinity (Kd), Association (ka) and Dissociation (kd) ratesLabel-free, provides real-time kinetic data.Requires specialized equipment, protein immobilization can affect activity.
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon the direct titration of this compound into a solution containing PICK1.LowBinding Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Label-free, provides a complete thermodynamic profile of the interaction.Requires large amounts of pure protein, sensitive to buffer mismatches.

Quantitative Insights into PICK1 PDZ Domain Inhibition

Visualizing the Interaction and Experimental Workflow

To better understand the molecular interactions and the experimental processes, the following diagrams illustrate the signaling pathway involving PICK1 and a typical workflow for a binding assay.

Signaling Pathway of PICK1 and this compound cluster_membrane Postsynaptic Membrane AMPAR_GluA2 AMPA Receptor (GluA2 subunit) PICK1 PICK1 AMPAR_GluA2->PICK1 binds to PDZ domain Internalization AMPAR Internalization PICK1->Internalization Pep2_EVKI This compound Pep2_EVKI->PICK1 competitively inhibits Fluorescence Polarization Assay Workflow Start Start Prepare_Reagents Prepare fluorescently-labeled This compound and purified PICK1 Start->Prepare_Reagents Incubate Incubate labeled this compound with varying concentrations of PICK1 Prepare_Reagents->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze_Data Analyze data to determine binding affinity (Kd) Measure_FP->Analyze_Data End End Analyze_Data->End

References

Disrupting AMPA Receptor Trafficking: A Comparative Guide to pep2-EVKI and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pep2-EVKI, a peptide inhibitor of AMPA receptor (AMPAR) trafficking, with other common alternatives. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate tool for their studies on synaptic plasticity, neurological disorders, and drug development.

Introduction to AMPA Receptor Trafficking and the Role of this compound

AMPA receptors are critical for fast excitatory synaptic transmission in the central nervous system. Their number and composition at the postsynaptic membrane are tightly regulated through a dynamic process called trafficking, which involves their insertion, removal, and recycling. Dysregulation of AMPAR trafficking is implicated in numerous neurological and psychiatric disorders.

A key interaction in this process is between the C-terminus of the GluA2 subunit of the AMPAR and the PDZ domain of the scaffolding protein PICK1 (Protein Interacting with C Kinase 1). This interaction is crucial for the internalization and intracellular trafficking of GluA2-containing AMPARs.

This compound is a synthetic peptide that mimics the C-terminal sequence of GluA2, thereby competitively inhibiting the GluA2-PICK1 interaction.[1] This selective disruption makes this compound a valuable tool for investigating the role of this specific interaction in AMPAR trafficking and synaptic function.

Comparative Data of this compound and Alternatives

This section presents a quantitative comparison of this compound with two primary alternatives: Tat-P4-(C5)2 , another PICK1 inhibitor with a different mechanism, and NBQX , a competitive AMPA receptor antagonist that blocks receptor function directly.

FeatureThis compoundTat-P4-(C5)2NBQX
Target GluA2-PICK1 InteractionPICK1 PDZ DomainAMPA/Kainate Receptor Ion Channel
Mechanism of Action Competitive inhibitor of the GluA2-PICK1 interaction by mimicking the GluA2 C-terminus.[1]High-affinity bivalent inhibitor that complexes PICK1, preventing its interaction with binding partners.[2][3]Competitive antagonist at the glutamate binding site of AMPA and kainate receptors.[4]
Binding Affinity/Potency Selectively blocks PICK1 interactions.[1] While a specific IC50 is not readily available in the literature, its effectiveness has been demonstrated in functional assays.[5][6]High affinity with a reported Kd of approximately 2 nM.[3][7]IC50 of 135 µM for human recombinant GLUK6/GLUK2 expressed in HEK293 cells.[4]
Reported Effects on AMPAR Trafficking Prevents the internalization of GluA2-containing AMPARs.[6]Reduces AMPA receptor surface expression in vivo.[2]Does not directly interfere with the trafficking machinery but blocks channel function, which can indirectly influence receptor dynamics.[8]
Cell Permeability Often used in a cell-permeable form, though this is not inherent to the peptide sequence itself.Fused to the Tat peptide for efficient cell penetration.[2]Cell permeable small molecule.
Selectivity Selective for the GluA2-PICK1 interaction; does not affect GluA2 binding to GRIP or ABP.[9]Selective for the PICK1 PDZ domain.[2]Acts on both AMPA and kainate receptors.[4]

Experimental Protocols

Detailed methodologies for key experiments used to validate the disruption of AMPA receptor trafficking are provided below.

Cell Surface Biotinylation Assay to Quantify a Decrease in Surface AMPA Receptors

This protocol is used to measure the amount of AMPA receptors on the cell surface and how it changes upon treatment with an inhibitor.

Materials:

  • Primary neuronal cell culture

  • Artificial cerebrospinal fluid (ACSF)

  • Sulfo-NHS-SS-Biotin

  • Quenching solution (e.g., glycine or Tris-HCl)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-agarose beads

  • SDS-PAGE and Western blotting reagents

  • Antibodies against GluA1 and GluA2 subunits

Procedure:

  • Cell Culture and Treatment: Culture primary neurons to the desired density. Treat the cells with this compound, its alternatives, or a vehicle control for the desired time at 37°C.

  • Biotinylation of Surface Proteins:

    • Wash cells twice with ice-cold ACSF to stop membrane trafficking.

    • Incubate the cells with Sulfo-NHS-SS-Biotin in ACSF (0.5 mg/ml) for 15-30 minutes on ice with gentle agitation.[10]

    • Quench the biotinylation reaction by washing the cells twice with ice-cold quenching solution.

  • Cell Lysis:

    • Lyse the cells in lysis buffer.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Isolation of Biotinylated Proteins:

    • Incubate a portion of the lysate with streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation to capture biotinylated (surface) proteins.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against GluA1 and GluA2, followed by HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescence substrate and image the blot.

  • Quantification: Quantify the band intensities for surface and total protein levels. A decrease in the surface-to-total ratio of GluA2 in the presence of an inhibitor indicates its effect on receptor internalization.

Co-Immunoprecipitation (Co-IP) to Validate Disruption of the GluA2-PICK1 Interaction

This protocol is used to determine if this compound or its alternatives disrupt the physical interaction between the GluA2 subunit and PICK1.

Materials:

  • Cell or tissue lysate

  • Co-IP lysis buffer (non-denaturing)

  • Antibody against PICK1 or GluA2

  • Protein A/G-agarose beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

  • Antibodies against PICK1 and GluA2

Procedure:

  • Lysate Preparation:

    • Lyse cells or tissue in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

    • Centrifuge the lysate to remove cellular debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G-agarose beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with a primary antibody against either PICK1 (to pull down PICK1 and its binding partners) or GluA2 overnight at 4°C.

    • Add protein A/G-agarose beads and incubate for another 1-3 hours to capture the antibody-protein complexes.[1]

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against both GluA2 and PICK1 to detect their presence in the immunoprecipitated complex.

  • Analysis: A reduced amount of co-immunoprecipitated GluA2 with the PICK1 antibody (or vice versa) in the presence of this compound would indicate a disruption of their interaction.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

AMPAR_Trafficking cluster_membrane Postsynaptic Membrane cluster_cytosol Cytosol AMPAR_surface Surface AMPAR (GluA2-containing) Endocytic_Zone Endocytic Zone AMPAR_surface->Endocytic_Zone Lateral Diffusion GRIP GRIP/ABP AMPAR_surface->GRIP Recycling_Endosome Recycling Endosome Endocytic_Zone->Recycling_Endosome Endocytosis PICK1 PICK1 PICK1->AMPAR_surface Binds GluA2 PICK1->Endocytic_Zone Promotes Internalization Recycling_Endosome->AMPAR_surface Recycling Lysosome Lysosome Recycling_Endosome->Lysosome Degradation

Fig. 1: AMPA Receptor Trafficking Pathway.

Pep2_EVKI_Mechanism cluster_interaction Normal Interaction cluster_disruption Disruption by this compound GluA2 GluA2 C-terminus PICK1_pdz PICK1 PDZ Domain GluA2->PICK1_pdz Binding Endocytosis Endocytosis PICK1_pdz->Endocytosis Leads to pep2_EVKI This compound PICK1_pdz_2 PICK1 PDZ Domain pep2_EVKI->PICK1_pdz_2 Competitive Binding No_Endocytosis Inhibition of Endocytosis PICK1_pdz_2->No_Endocytosis Prevents

Fig. 2: Mechanism of this compound Action.

Biotinylation_Workflow Start Start: Cultured Neurons Treatment Treat with Inhibitor (e.g., this compound) Start->Treatment Biotinylate Biotinylate Surface Proteins (Sulfo-NHS-SS-Biotin) Treatment->Biotinylate Lyse Lyse Cells Biotinylate->Lyse Pull_down Streptavidin Pull-down Lyse->Pull_down Analyze Analyze by Western Blot (Anti-GluA2) Pull_down->Analyze Result Result: Quantify Surface GluA2 Analyze->Result

Fig. 3: Biotinylation Assay Workflow.

CoIP_Workflow Start Start: Cell Lysate Incubate_Ab Incubate with Anti-PICK1 Antibody Start->Incubate_Ab Incubate_Beads Add Protein A/G Beads Incubate_Ab->Incubate_Beads Wash Wash Beads Incubate_Beads->Wash Elute Elute Proteins Wash->Elute Analyze Analyze by Western Blot (Anti-GluA2 & Anti-PICK1) Elute->Analyze Result Result: Assess GluA2-PICK1 Interaction Analyze->Result

Fig. 4: Co-Immunoprecipitation Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.